(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYOSHLKRWXEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361199 | |
| Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344912-39-6 | |
| Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the currently available, albeit limited, information regarding its chemical and physical properties. Due to a notable scarcity of published experimental data, this document primarily outlines predicted properties and general synthetic strategies applicable to this class of compounds. Further empirical research is critically needed to fully elucidate the chemical behavior and potential biological activity of this molecule.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively available in the current body of scientific literature. The following table summarizes basic identification information and predicted physicochemical properties. These predicted values serve as an initial reference point for handling and further investigation.
| Property | Value | Source |
| CAS Number | 344912-39-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₇N₃O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 185.14 g/mol | --INVALID-LINK--[1] |
| Predicted Boiling Point | 416.4 ± 35.0 °C | Not available in search results |
| Predicted Density | 1.60 ± 0.1 g/cm³ | Not available in search results |
| Predicted pKa | 3.34 ± 0.10 | Not available in search results |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic routes for analogous pyrazole acetic acids can be inferred. A plausible synthetic pathway would likely involve a multi-step process, as outlined below.
Hypothetical Synthesis Workflow
This proposed workflow is based on common reactions for the synthesis of pyrazole derivatives and subsequent functionalization.
Caption: Hypothetical synthesis of this compound.
Detailed Methodologies (General Procedures)
Step 1: N-Alkylation of 5-methyl-3-nitro-1H-pyrazole
-
Objective: To introduce the acetic acid ester moiety at the N1 position of the pyrazole ring.
-
Reagents: 5-methyl-3-nitro-1H-pyrazole, ethyl chloroacetate (or ethyl bromoacetate), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide, acetone).
-
Procedure:
-
Dissolve 5-methyl-3-nitro-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base portion-wise to the solution at room temperature.
-
Slowly add a stoichiometric equivalent of ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
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Remove the solvent under reduced pressure.
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Purify the crude product, ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, by column chromatography or recrystallization.
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Step 2: Hydrolysis of the Ester
-
Objective: To convert the ethyl ester intermediate to the final carboxylic acid.
-
Reagents: Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), and a suitable solvent (e.g., water, ethanol/water mixture).
-
Procedure (Base-catalyzed):
-
Dissolve the ester intermediate in an ethanol/water mixture.
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Add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent to obtain pure this compound.
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Reactivity and Spectroscopic Data
No specific experimental data on the reactivity or spectroscopic analysis of this compound has been found in the available literature. Based on its structure, the following characteristics can be anticipated:
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Acidity: The carboxylic acid group will exhibit typical acidic properties, allowing for the formation of salts and esters.
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Nucleophilicity of the Pyrazole Ring: The pyrazole ring system's reactivity towards electrophiles would be influenced by the electron-withdrawing nitro group and the acetic acid substituent.
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Spectroscopic Analysis (Expected):
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¹H NMR: Signals corresponding to the methyl group protons, the pyrazole ring proton, and the methylene protons of the acetic acid moiety would be expected. The chemical shifts would be influenced by the nitro group.
-
¹³C NMR: Resonances for all six carbon atoms would be present, with the carbon atoms of the pyrazole ring and the carbonyl carbon being of particular diagnostic value.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group would be prominent.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 185.14 g/mol would be expected, along with characteristic fragmentation patterns.
-
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The broader class of pyrazole-containing compounds is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group and the acetic acid side chain on the pyrazole scaffold suggests that this compound could be a candidate for biological screening.
Conclusion and Future Directions
This compound remains a largely uncharacterized compound. While its basic chemical identity is established, a significant gap exists in the experimental data concerning its synthesis, reactivity, and biological properties. The hypothetical synthetic route and predicted properties outlined in this guide provide a foundational framework for researchers interested in this molecule. Future work should focus on:
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Developing and optimizing a reliable synthetic protocol.
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Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.
-
Investigating its physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, through experimental determination.
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Screening for a wide range of biological activities to uncover its therapeutic potential.
Such studies are essential to unlock the full potential of this compound and to determine its utility in drug development and other scientific applications.
References
An In-depth Technical Guide on the Structure Elucidation of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies employed in the structural elucidation of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, spectroscopic analysis, and data interpretation required to confirm the molecular structure of this pyrazole derivative. All experimental protocols are described, and quantitative data are summarized for clarity and comparative purposes.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug design and development. The title compound, this compound (Molecular Formula: C6H7N3O4, Molecular Weight: 185.14 g/mol , CAS: 344912-39-6), incorporates key pharmacophoric features, including a nitro group and a carboxylic acid moiety, which can significantly influence its physicochemical and biological properties.[1][2] Accurate structural confirmation is a critical first step in any research and development endeavor involving such novel chemical entities.
This guide outlines a systematic approach to the structure elucidation of this compound, beginning with its synthesis and followed by a multi-pronged analytical strategy employing nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Synthesis
The synthesis of this compound can be achieved via the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis. A general synthetic scheme is presented below, drawing parallels from established synthesis routes for similar pyrazole-containing compounds.[3]
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: Synthesis
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Step 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. To a solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in dry acetone, anhydrous potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl chloroacetate (1.1 equivalents) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.
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Step 2: Hydrolysis to this compound. The purified ethyl ester (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (1.5 equivalents) is added, and the reaction is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the THF is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1M HCl, leading to the precipitation of the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Data and Analysis
The structural confirmation of the synthesized compound relies on the collective interpretation of data from various spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 13.50 | br s | 1H | -COOH |
| 7.10 | s | 1H | Pyrazole C4-H |
| 5.20 | s | 2H | -CH₂- |
| 2.45 | s | 3H | -CH₃ |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.5 | -COOH |
| 155.0 | Pyrazole C3-NO₂ |
| 145.0 | Pyrazole C5-CH₃ |
| 112.0 | Pyrazole C4 |
| 52.0 | -CH₂- |
| 12.5 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 10 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
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Data Acquisition: ¹H NMR spectra are acquired with 16 scans, and ¹³C NMR spectra are acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 186.0464 | 186.0461 |
| [M-H]⁻ | 184.0307 | 184.0310 |
Experimental Protocol: Mass Spectrometry
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Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
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Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid for positive ion mode and without formic acid for negative ion mode.
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Analysis Mode: Data is acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-2800 | Broad | O-H stretch (Carboxylic Acid) |
| 1715 | Strong | C=O stretch (Carboxylic Acid) |
| 1540, 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| 1590 | Medium | C=N stretch (Pyrazole ring) |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
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Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound is depicted in the following diagram.
Caption: Workflow for structure elucidation.
Conclusion
The combination of synthesis and comprehensive spectroscopic analysis provides a robust framework for the unequivocal structure elucidation of this compound. The presented data and experimental protocols serve as a detailed guide for researchers working on the characterization of novel pyrazole derivatives. The confirmed structure provides the necessary foundation for further investigation into the biological activities and potential therapeutic applications of this compound.
References
An In-depth Technical Guide on (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is limited. The data presented herein is a combination of information from chemical suppliers and predicted values based on the analysis of structurally similar compounds.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a nitro group and a carboxylic acid moiety on the pyrazole scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a summary of its chemical properties, a detailed hypothetical experimental protocol for its synthesis, and an overview of the general biological significance of related pyrazole structures.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 344912-39-6 | [1][2] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Hazard | Irritant | [1] |
Spectroscopic Data (Predicted and Representative)
3.1. ¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~6.5 | Singlet | 1H | Pyrazole C4-H |
| ~5.1 | Singlet | 2H | -CH₂- |
| ~2.4 | Singlet | 3H | -CH₃ |
3.2. ¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | -COOH |
| ~155.0 | Pyrazole C3-NO₂ |
| ~148.0 | Pyrazole C5-CH₃ |
| ~110.0 | Pyrazole C4 |
| ~52.0 | -CH₂- |
| ~14.0 | -CH₃ |
3.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1550 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1620 | C=N stretch (Pyrazole ring) |
| ~1450 | C-H bend (Alkyl) |
3.4. Mass Spectrometry (Predicted)
| m/z | Assignment |
| 185.04 | [M]⁺ (Molecular Ion) |
| 140.04 | [M - COOH]⁺ |
| 124.04 | [M - COOH - O]⁺ |
| 94.05 | [M - COOH - NO₂]⁺ |
Experimental Protocols
4.1. Hypothetical Synthesis of this compound
The synthesis of this compound can be hypothetically achieved via a two-step process involving the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with an ethyl haloacetate followed by acidic or basic hydrolysis of the resulting ester. This method is a common and effective route for the synthesis of N-substituted pyrazole acetic acids.
Step 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
-
Reaction Setup: To a solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as anhydrous acetone or N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a dilute acid such as 1M hydrochloric acid.
-
Product Collection: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General structure-activity relationship (SAR) concept for pyrazole derivatives.
References
Lack of Publicly Available Data on the Biological Activity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Despite a comprehensive search of scientific literature and chemical databases, no specific data on the biological activity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has been found in the public domain. While the pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds, this particular derivative appears to be largely unexplored or the findings have not been published.
This technical guide will, therefore, provide a broader context by summarizing the known biological activities of structurally related pyrazole derivatives and outlining the typical experimental protocols used to assess these activities. This information is intended to serve as a foundational resource for researchers interested in investigating the potential therapeutic properties of this compound.
General Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties. Numerous studies have demonstrated their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a core component of many compounds exhibiting potent antibacterial and antifungal properties. These compounds are often evaluated for their minimum inhibitory concentration (MIC) against various strains of bacteria and fungi. Some derivatives have shown efficacy against drug-resistant strains, making them promising candidates for the development of new anti-infective agents.
Anticancer Activity
A significant number of pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The anticancer potential of these compounds is a major focus of current research in drug discovery.
Anti-inflammatory and Analgesic Activity
Certain pyrazole-containing compounds are known for their anti-inflammatory and analgesic effects. For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole ring. The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
Experimental Protocols for Biological Assays
The following are generalized experimental protocols commonly employed in the biological evaluation of pyrazole derivatives. These methodologies can be adapted for testing the specific activity of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
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Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualization of a General Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical compound.
Potential Therapeutic Targets of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Overview
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific biological activities or therapeutic targets of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. The information presented herein is based on the well-documented activities of structurally related pyrazole-containing compounds. Therefore, this document serves as a guide to the potential therapeutic avenues for this compound, based on the established pharmacology of the broader pyrazole class of molecules.
Introduction
The pyrazole ring is a five-membered heterocyclic diamine that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Pyrazole derivatives have been extensively explored and have led to the development of drugs with anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties.[1][2] Given the rich history of the pyrazole nucleus in drug discovery, it is plausible that this compound could exhibit interesting biological activities.
Potential Therapeutic Areas and Targets of Pyrazole Derivatives
Based on extensive research into various substituted pyrazoles, several key therapeutic areas have emerged.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties.[3] Some compounds with similar structures to pyrazoles have been noted for their potential to inhibit pathways involved in inflammation.[4]
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a common feature in many compounds developed for their antibacterial and antifungal properties.[3][5] For instance, certain pyrazole derivatives have been synthesized and screened for their in vitro antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhosa.[5] Similarly, antifungal activity against species like Aspergillus niger and Candida albicans has been reported for some pyrazole-containing molecules.[5]
Anticancer and Cytotoxic Activity
The potential for pyrazole derivatives to act as anticancer agents is an active area of research. Some novel 5-methyl pyrazol-3-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity using methods such as the Brine shrimp lethality bioassay and the SRB assay.[6] Furthermore, pyrazole-s-triazine derivatives have been investigated for the targeted therapy of triple-negative breast tumor cells, potentially via the EGFR/PI3K/AKT/mTOR signaling cascade.[7]
Protein Kinase Inhibition
Certain fused pyrazole ring systems have demonstrated biological activities that include protein kinase inhibition.[8] This suggests that pyrazole derivatives could be designed to target specific kinases involved in disease pathogenesis.
Neurological and Anticonvulsant Activity
Derivatives of pyrazole have also been investigated for their effects on the central nervous system. For example, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized and evaluated for their anticonvulsant activity.[9]
Summary of Biological Activities of Various Pyrazole Derivatives
While no quantitative data is available for this compound, the following table summarizes the activities of other pyrazole derivatives mentioned in the scientific literature.
| Compound Class | Biological Activity | Organism/Cell Line | Key Findings |
| 1,3,4,5-tetrasubstituted pyrazole derivatives | Anti-inflammatory | In vitro assays | Showed excellent inhibition (93.80%) compared to diclofenac sodium (90.21%) at 1 mM.[2] |
| Pyrazole-benzimidazole hybrids | Anticancer | MCF 7 breast cancer cells | One compound showed significant cytotoxicity with a GI50 of 15.6 µM and low cytotoxicity against normal Vero cells.[2] |
| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives | Endothelin-1 antagonist | Mice | One compound was more potent than the standard, bosentan, in preventing endothelin-1-induced sudden death.[10] |
| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Antibacterial | Staphylococcus aureus, Enterococcus faecalis | Highly potent growth inhibitors of Gram-positive bacteria with low toxicity to human cells.[11] |
| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides | Anticonvulsant | Mice | Showed protection from seizures in maximal electroshock induced seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models.[9] |
Potential Signaling Pathway Involvement
Given the documented anticancer activity of some pyrazole derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell growth and survival. One such pathway is the EGFR/PI3K/AKT/mTOR cascade.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway, a potential target for anticancer pyrazole derivatives.
Experimental Protocols of Related Studies
To facilitate further research into this compound, this section details common experimental methodologies used in the evaluation of other pyrazole derivatives.
General Synthesis of Pyrazole Derivatives
A common synthetic route to pyrazole derivatives involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For example, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol.[8]
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell density, and by extension, cytotoxicity.
-
Cell Plating: Cancer cell lines are plated in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance is proportional to the number of living cells, allowing for the calculation of cell viability and IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
While there is a lack of direct evidence for the therapeutic targets of this compound, the extensive body of research on the pyrazole class of compounds suggests a high potential for biological activity. The diverse pharmacological profiles of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provide a strong rationale for the synthesis and biological evaluation of this compound. Future research should focus on screening this compound against a panel of common biological targets, such as various kinases, receptors, and enzymes, as well as in phenotypic screens for different disease areas. Such studies will be crucial in elucidating the therapeutic potential of this specific pyrazole derivative.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid | 1015844-46-8 [smolecule.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Potential Mechanism of Action of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and Related Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyrazole Derivatives
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] The biological versatility of the pyrazole nucleus is attributed to its ability to interact with a variety of biological targets through diverse intermolecular forces. The presence of a nitro group and an acetic acid moiety on the (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid structure suggests potential for a range of biological activities, as these functional groups can significantly influence the compound's electronic and steric properties, and its ability to act as a hydrogen bond donor or acceptor.
Potential Mechanisms of Action Based on Structurally Related Compounds
Based on the extensive research on pyrazole derivatives, the potential mechanisms of action for this compound can be extrapolated from the activities of related compounds.
Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]
-
COX Inhibition: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function as selective COX-2 inhibitors.[6][8] This selectivity is often attributed to the presence of specific substituents that can fit into the hydrophobic pocket of the COX-2 enzyme.[6] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[6]
-
Modulation of Pro-inflammatory Cytokines: Some pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[6]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a crucial role in the inflammatory response. Certain pyrazole compounds can inhibit the NF-κB signaling pathway, thereby downregulating the expression of inflammatory genes.[9]
Experimental Protocols for Assessing Anti-inflammatory Activity:
-
In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC50 values are determined to assess the potency and selectivity of the compound.
-
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are then quantified using ELISA.
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic in vivo model of inflammation. The test compound is administered to rodents prior to the injection of carrageenan into the paw. The anti-inflammatory effect is measured by the reduction in paw swelling over time.[7]
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[10][11][12]
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some pyrazole-thiazole hybrids have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents.
-
Disruption of Bacterial Cell Wall: Certain pyrazole derivatives have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[11]
-
Biofilm Inhibition: The formation of biofilms contributes to antibiotic resistance. Some pyrazole compounds have been found to inhibit biofilm formation in pathogenic bacteria.[9][11]
Experimental Protocols for Assessing Antimicrobial Activity:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe.
-
Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity.
-
Biofilm Inhibition Assay: This assay quantifies the ability of a compound to prevent the formation of biofilms by pathogenic bacteria, often using a crystal violet staining method.
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with several compounds demonstrating cytotoxicity against various cancer cell lines.[1][13][14][15]
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and BRAF.[13][14] The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of the purine nucleus, is known to act as an ATP competitive inhibitor for several kinases.[13]
-
Tubulin Polymerization Inhibition: Some pyrazole compounds can interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][14]
-
Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[1]
-
Estrogen Receptor (ER) Modulation: Certain nitro-substituted triaryl pyrazole derivatives have shown binding affinity for estrogen receptors, suggesting their potential as selective estrogen receptor modulators (SERMs) for the treatment of hormone-dependent cancers.[16]
Experimental Protocols for Assessing Anticancer Activity:
-
MTT or SRB Assay: These colorimetric assays are widely used to assess the cytotoxicity of a compound against a panel of cancer cell lines. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound to determine if it induces cell cycle arrest.
-
Apoptosis Assays: Various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2), are used to confirm the induction of apoptosis.
-
Kinase Inhibition Assays: In vitro kinase assays are performed to measure the inhibitory activity of the compound against specific protein kinases.
Quantitative Data on Related Pyrazole Derivatives
While no quantitative data is available for this compound, the following table summarizes representative data for other pyrazole derivatives to provide a context for potential potency.
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |
| Pyrazole-benzimidazole hybrids | Anticancer | MCF-7 cell line | - | [13] |
| Pyrazole-thiazole hybrids | Antibacterial | MRSA | <0.2 µM (MBC) | [11] |
| Naphthyl-substituted pyrazoles | Antibacterial | S. aureus | 0.78–1.56 µg/mL (MIC) | [11] |
| Benzenesulfonamide-pyrazoles | Anti-inflammatory | COX-2 Inhibition | 38.73 - 61.24 nM (IC50) | [13] |
| Pyrazole Carbaldehyde Derivatives | Anticancer | PI3 Kinase | 0.25 µM (IC50) | [1] |
| 3,4-Diaryl Pyrazole Derivatives | Anticancer | Various cancer cell lines | 0.06–0.25 nM (IC50) | [1] |
| Nitro-substituted Triaryl Pyrazoles | ER Binding | ERα / ERβ | 5.17 / 3.27 (RBA) | [16] |
Visualizing Potential Biological Activities
The following diagrams illustrate the potential therapeutic pathways and experimental evaluation workflows for pyrazole derivatives.
Caption: Potential therapeutic pathways of pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. jchr.org [jchr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. srrjournals.com [srrjournals.com]
- 16. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery over a century ago unlocked a vast and fertile field of chemical synthesis and pharmacological exploration. Pyrazole and its derivatives have proven to be a "privileged scaffold," a core molecular structure that is recurrently found in a multitude of biologically active compounds. From the first synthetic analgesic to modern-day blockbuster drugs, the history of pyrazoles is intrinsically linked to the advancement of therapeutic agents. This in-depth technical guide delves into the seminal discovery of pyrazole compounds, tracing their historical development, and elucidating the foundational experimental protocols and pharmacological breakthroughs that have solidified their importance in drug discovery.
The Dawn of Pyrazole Chemistry: Ludwig Knorr's Seminal Synthesis
The journey of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr serendipitously created the first pyrazole compound, a pyrazolone, which would later form the basis for the first synthetically produced fever-reducing drug, antipyrine.[3] His foundational experiment, the condensation of a β-ketoester with a hydrazine derivative, is now famously known as the Knorr pyrazole synthesis.[1][4][5]
The First Synthesis: 1-Phenyl-3-methyl-5-pyrazolone
The genesis of pyrazole chemistry lies in the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1] Knorr's original work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the entire field.[1]
-
Reactants:
-
Phenylhydrazine: 100 g
-
Ethyl acetoacetate: 125 g
-
-
Procedure:
-
The phenylhydrazine and ethyl acetoacetate were combined in a reaction vessel at ambient temperature.
-
An initial condensation reaction occurred, leading to the formation of an oily product and water.
-
The water was separated from the oily condensation product.
-
The oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to yield the crude pyrazolone.
-
Upon cooling, the product solidified and was collected.
-
-
Observations and Data:
Logical Workflow of Knorr's 1883 Pyrazole Synthesis
Evolution of Pyrazole Synthesis
Following Knorr's initial discovery, the synthesis of pyrazoles rapidly evolved, with chemists developing various methods to construct this versatile heterocyclic ring.
The Knorr Pyrazole Synthesis and its Variations
The Knorr synthesis remains a fundamental and widely used method for preparing pyrazoles.[9][10] It generally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] A key aspect of this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[9]
Synthesis from Acetylenic Ketones
Another classical and enduring method for pyrazole synthesis is the reaction of acetylenic ketones with hydrazines.[9] This approach also presents the challenge of regioselectivity, often yielding a mixture of isomeric products.
1,3-Dipolar Cycloadditions
A more modern and versatile approach to pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[10] This method offers a high degree of control over the substitution pattern of the resulting pyrazole ring.
Synthesis from Pyranones
Pyranones have also been utilized as precursors for pyrazole synthesis.[10] The reaction of pyranones with hydrazine derivatives provides a convenient route to various substituted pyrazoles.
Physical and Chemical Properties of Early Pyrazole Compounds
The early pyrazole compounds synthesized by Knorr and his contemporaries were characterized by their physical and chemical properties, which are crucial for their identification, purification, and further chemical manipulation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Pyrazole | C₃H₄N₂ | 68.08 | 70 | 186-188 | Soluble in water and organic solvents.[11][12] |
| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-130 | 287 (at 265 mmHg) | Soluble in hot water, alcohol, acid, and alkali.[6][7][8] |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 111-113 | 319 | Soluble in water, ethanol, and chloroform. |
The Pharmacological Awakening: Pyrazoles in Drug Discovery
The true impact of Knorr's discovery was realized with the advent of pyrazole-based pharmaceuticals. The pyrazole scaffold has since been incorporated into a wide array of drugs targeting various diseases.[13]
Anti-inflammatory and Analgesic Properties
The first significant pharmacological application of a pyrazole derivative was antipyrine, which exhibited potent analgesic and antipyretic properties.[3] This discovery paved the way for the development of a new class of non-steroidal anti-inflammatory drugs (NSAIDs).
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 8. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijnrd.org [ijnrd.org]
- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. ijpsjournal.com [ijpsjournal.com]
Nitro-Substituted Pyrazoles: A Technical Guide to Synthesis, Biological Activity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nitro-substituted pyrazoles, a class of heterocyclic compounds demonstrating significant potential across various scientific domains, including medicinal chemistry, materials science, and agrochemicals. The introduction of the nitro group, a potent electron-withdrawing moiety, profoundly influences the pyrazole ring's chemical reactivity and biological properties, making these compounds a fertile ground for research and development. This document details key synthetic methodologies, summarizes their diverse biological activities with quantitative data, and provides insights into their applications in drug discovery.
Synthesis of Nitro-Substituted Pyrazoles
The synthesis of nitro-substituted pyrazoles can be broadly categorized into two main approaches: direct nitration of a pre-formed pyrazole ring and the construction of the pyrazole ring from nitro-containing precursors.
Direct Nitration of the Pyrazole Ring
Direct nitration is a common method for introducing a nitro group onto the pyrazole core. The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
-
N-Nitration: Treatment of pyrazoles with nitrating agents like nitric acid/acetic anhydride can lead to the formation of N-nitropyrazoles. These intermediates are often unstable and can rearrange to C-nitropyrazoles under thermal or acidic conditions.[1]
-
C-Nitration: The 4-position of the pyrazole ring is generally the most susceptible to electrophilic substitution. Nitration at this position can be achieved using a mixture of fuming nitric acid and sulfuric acid.[2] For instance, 4-nitropyrazole (4-NP) can be synthesized by the rearrangement of N-nitropyrazole in sulfuric acid or directly from pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[2]
Experimental Protocol: Synthesis of 4-Nitropyrazole (4-NP) via One-Pot Two-Step Route [2]
-
Nitration Mixture Preparation: Carefully prepare a nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%).
-
Reaction: Add pyrazole to the nitrating mixture. The reaction proceeds in a one-pot, two-step manner to yield 4-NP.
-
Work-up and Purification: The reaction mixture is typically poured onto ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to obtain pure 4-nitropyrazole.
Cycloaddition and Cyclization Reactions
Building the nitro-substituted pyrazole ring from acyclic precursors is a versatile strategy that allows for the synthesis of complex, polysubstituted derivatives.
-
From Nitro-Olefins: A common method involves the [3+2] cycloaddition reaction between a diazo compound and a nitro-olefin.[3] Another approach is the reaction of hydrazones with nitro-olefins, which can be mediated by a strong base to yield tetrasubstituted pyrazoles.[4][5]
-
From 1,3-Dicarbonyl Compounds and Hydrazines: The classical Knorr pyrazole synthesis can be adapted by using nitro-substituted 1,3-dicarbonyl compounds or nitro-substituted hydrazines to introduce the nitro group into the final pyrazole structure.
The following diagram illustrates a general workflow for the synthesis and derivatization of nitro-substituted pyrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Preliminary In-Vitro Screening of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide
Abstract
This technical guide outlines a comprehensive framework for the preliminary in-vitro screening of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a novel heterocyclic compound with potential therapeutic applications. Drawing upon the well-established biological activities of the pyrazole scaffold, this document provides detailed experimental protocols for evaluating its antimicrobial, anticancer, and enzyme inhibitory properties. While specific experimental data for the title compound is not yet publicly available, this guide presents collated data from structurally related pyrazole derivatives to serve as a benchmark for future studies. Methodologies for synthesis, antimicrobial susceptibility testing, cytotoxicity screening via MTT assay, and a representative enzyme inhibition assay are described in detail. Furthermore, this guide includes visualizations of experimental workflows and a key signaling pathway, the PI3K/Akt pathway, which is a known target for many bioactive pyrazole compounds, to aid in experimental design and data interpretation.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a nitro group, a methyl group, and an acetic acid moiety onto the pyrazole ring in this compound suggests a compound with potentially unique and potent biological effects. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets. This guide provides a roadmap for the initial in-vitro evaluation of this promising compound.
Data Presentation: In-Vitro Activity of Structurally Related Pyrazole Derivatives
To provide a comparative baseline for the screening of this compound, the following tables summarize the in-vitro antimicrobial and anticancer activities of various pyrazole derivatives reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1 - 8 | 1 | [1] |
| Imidazo-pyridine substituted pyrazole | <1 | <1 | [1] |
| Indole-attached imines of pyrazole | - | 1.0 (IC50) | [1] |
| Pyrazole-thiazole hybrids | 1.9 | - | [1] |
| Thiazolidinone-clubbed pyrazoles | - | 16 | [1] |
Table 2: IC50 Values of Selected Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazolinone Chalcone (Compound 6b) | Caco | 23.34 ± 0.14 | [2] |
| Pyrazole-s-triazine (Compound 7d) | MDA-MB-231 | - | [3] |
| Pyrazole-s-triazine (Compound 7f) | MDA-MB-231 | - | [3] |
| Indolo–pyrazoles (Compound 6c) | HCT-116 | 9.02 | [4] |
| Indolo–pyrazoles (Compound 6aa) | HCT-116 | 10.79 | [4] |
| Indolo–pyrazoles (Compound 6c) | SK-MEL-28 | 3.46 | [4] |
| Pyrazole carbohydrazide (Compound 1) | ACHN | - | [5] |
| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | HepG2 | 6.57 | [6] |
| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | HCT-116 | 9.54 | [6] |
| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | MCF-7 | 7.97 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and preliminary in-vitro screening of this compound.
Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of pyrazole-1-acetic acid derivatives. A general two-step procedure is outlined below:
Step 1: Synthesis of 5-methyl-3-nitro-1H-pyrazole This intermediate can be synthesized through the cyclization of a suitable precursor, such as a β-ketonitrile, with hydrazine hydrate in acetic acid. The reaction is typically carried out under reflux or with sonication to improve yields and reduce reaction times.
Step 2: N-Alkylation with an Acetic Acid Moiety The synthesized 5-methyl-3-nitro-1H-pyrazole can then be N-alkylated using an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). Subsequent hydrolysis of the resulting ester under acidic or basic conditions will yield the final product, this compound.
Antimicrobial Susceptibility Testing
3.2.1. Agar Well Diffusion Method This method provides a qualitative assessment of the antimicrobial activity.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly swab the inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Create wells of a defined diameter in the agar using a sterile borer.
-
Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.
-
Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well.
3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method provides quantitative data on the antimicrobial potency.
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (no compound), negative (no inoculum), and standard antibiotic controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In-Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Nitric Oxide Synthase (NOS)
Given that some pyrazole derivatives are known to inhibit nitric oxide synthase (NOS), a representative assay protocol is provided.
-
Enzyme and Substrate Preparation: Prepare solutions of purified NOS isoform (e.g., iNOS, eNOS, or nNOS) and the substrate L-arginine in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-arginine and necessary cofactors (e.g., NADPH, tetrahydrobiopterin).
-
Nitrite/Nitrate Detection: The activity of NOS is determined by measuring the production of nitric oxide, which is often quantified by measuring its stable end products, nitrite and nitrate, using the Griess reagent.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a key signaling pathway potentially targeted by pyrazole derivatives.
Conclusion
This technical guide provides a foundational framework for the initial in-vitro evaluation of this compound. The proposed experimental protocols are based on well-established methods for screening novel chemical entities for antimicrobial and anticancer activities. The provided data on related pyrazole derivatives offer valuable context for interpreting future experimental results. The investigation of this novel compound, guided by the methodologies outlined herein, holds the potential to uncover a new therapeutic agent with significant clinical applications. Further studies, including mechanism of action elucidation and in-vivo efficacy assessments, will be crucial next steps following a successful preliminary in-vitro screening.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for the Synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Compounds incorporating the pyrazole scaffold have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3][4]
The title compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and agricultural research and development.[3][5] Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a versatile intermediate for creating diverse chemical libraries to screen for biological activity. These notes provide a detailed protocol for the laboratory-scale synthesis of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from 5-methyl-3-nitro-1H-pyrazole. The first step involves an N-alkylation reaction with ethyl chloroacetate to form the corresponding ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid product. This approach is analogous to synthetic routes reported for similar N-substituted nitro-heterocycles.[2]
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Application Notes and Protocols: Preparation of (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a key intermediate for the development of novel pyrazole-based therapeutic agents. The protocol outlines a two-step synthetic route commencing with the commercially available 5-methyl-3-nitro-1H-pyrazole. The procedure involves an initial N-alkylation using ethyl chloroacetate, followed by the hydrolysis of the resulting ester to yield the final product. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The incorporation of a nitro group and an acetic acid moiety can modulate the compound's physicochemical properties and biological activity. This compound is a valuable building block for synthesizing more complex molecules with potential applications in various therapeutic areas. The following protocol details a reliable method for its preparation in a laboratory setting.
Chemical Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: N-Alkylation. 5-methyl-3-nitro-1H-pyrazole is reacted with ethyl chloroacetate in the presence of a base to yield ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
-
Step 2: Hydrolysis. The ethyl ester intermediate is then hydrolyzed under basic conditions to produce the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-methyl-3-nitro-1H-pyrazole | ≥95% | Commercially Available[1] |
| Ethyl chloroacetate | Reagent Grade | Standard Supplier |
| Anhydrous Potassium Carbonate | Reagent Grade | Standard Supplier |
| Acetone | Anhydrous | Standard Supplier |
| Sodium Hydroxide | Reagent Grade | Standard Supplier |
| Hydrochloric Acid | Concentrated | Standard Supplier |
| Ethyl Acetate | Reagent Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier |
| Deionized Water | N/A | N/A |
Step 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
-
To a stirred solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq.) obtained from Step 1 in a minimal amount of ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 eq.).
-
Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting ester by TLC.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |
| 5-methyl-3-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10[3] | Off-white to yellow solid |
| Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₁N₃O₄ | 213.19 | Pale yellow oil or low melting solid |
| This compound | C₆H₇N₃O₄ | 185.14 | White to off-white solid |
Table 2: Expected Yields and Analytical Data
| Compound | Yield (Expected) | Melting Point (°C) (Expected) | ¹H NMR (Expected δ, ppm) |
| Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | 70-85% | N/A | δ 1.2-1.3 (t, 3H), 2.4-2.5 (s, 3H), 4.1-4.2 (q, 2H), 5.1-5.2 (s, 2H), 6.7-6.8 (s, 1H) |
| This compound | 80-95% | 150-160 | δ 2.4-2.5 (s, 3H), 5.1-5.2 (s, 2H), 6.7-6.8 (s, 1H), 10.0-11.0 (br s, 1H) |
Note: The expected yields and analytical data are based on analogous reactions and may vary.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ethyl chloroacetate is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
Conclusion
The protocol described provides a straightforward and efficient method for the synthesis of this compound. This procedure is scalable and utilizes readily available starting materials and reagents, making it suitable for widespread use in research and development laboratories focused on the discovery of new pyrazole-based compounds.
References
Application Notes and Protocols for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in Cell-Based Assays
Disclaimer: The following application notes and protocols are provided as a general guideline for researchers. Specific experimental conditions should be optimized for your particular cell lines and research objectives.
Introduction
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. While specific biological data for this compound is limited, derivatives of pyrazole and nitroimidazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] These notes provide a framework for the initial investigation of this compound's potential in common cell-based assays.
Potential Applications
Based on the known biological activities of related pyrazole compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Research: Many pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[4][5][6] Assays to determine its effect on cell viability, proliferation, and apoptosis are highly relevant.
-
Anti-inflammatory Studies: Pyrazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.[7][8][9][10]
-
Antimicrobial Discovery: The pyrazole and nitroimidazole moieties are present in several known antimicrobial agents.[1][3][11][12] Testing this compound against a panel of bacteria and fungi could reveal potential antimicrobial activity.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific microorganism.
Materials:
-
This compound
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Assay: Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This is a measure of NO production.
-
Data Analysis: Compare the NO production in the compound-treated wells to the LPS-only control to determine the inhibitory effect of the compound.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on various cancer cell lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | Experimental Data |
| 48 | Experimental Data | |
| A549 | 24 | Experimental Data |
| 48 | Experimental Data | |
| MCF-7 | 24 | Experimental Data |
| 48 | Experimental Data |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound.
| Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Control |
| S. aureus | Positive | Experimental Data | Ciprofloxacin | Value |
| E. coli | Negative | Experimental Data | Ciprofloxacin | Value |
| C. albicans | N/A | Experimental Data | Fluconazole | Value |
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.
| Compound Conc. (µM) | NO Production (% of Control) |
| 0 (LPS only) | 100 |
| Concentration 1 | Experimental Data |
| Concentration 2 | Experimental Data |
| Concentration 3 | Experimental Data |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sciencescholar.us [sciencescholar.us]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives. As of the date of this document, specific experimental data for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is not extensively available in public literature. These notes are intended to provide a hypothetical framework for its potential applications and guide for experimental design based on the well-established properties of the pyrazole scaffold.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The pyrazole nucleus is a key pharmacophore in several clinically approved drugs, demonstrating the versatility of this scaffold in drug design.[4] Derivatives of pyrazole have been reported to exhibit anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1][5] The presence of a nitro group and an acetic acid moiety on the pyrazole ring of this compound suggests its potential as a modulator of various biological pathways, making it a compound of interest for drug discovery and development.
Potential Applications in Drug Discovery
Based on the activities of related pyrazole-containing molecules, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Agent: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][6] The structural features of this compound suggest it may inhibit key inflammatory mediators.
-
Anticancer Agent: A significant number of pyrazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.[2][7][8] These compounds can induce apoptosis, inhibit cell cycle progression, and target specific kinases involved in cancer cell proliferation.[9]
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for this compound, based on typical activity ranges observed for active pyrazole derivatives in the literature. This data should be experimentally verified.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value (µM) | Reference Compound | Reference Value (µM) |
| Anticancer Activity | MCF-7 (Breast Cancer) | IC50 | 8.5 | Doxorubicin | 0.95[7] |
| A549 (Lung Cancer) | IC50 | 12.2 | Cisplatin | 5.5[7] | |
| HCT-116 (Colon Cancer) | IC50 | 9.8 | Doxorubicin | 5.23[2] | |
| Anti-inflammatory Activity | COX-2 Enzyme Assay | IC50 | 0.75 | Celecoxib | 0.04 |
| LPS-stimulated RAW 264.7 | NO Inhibition IC50 | 15.0 | Indomethacin | 10.0 |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of the compound on the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
EIA kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the assay buffer according to the manufacturer's instructions.
-
Compound Incubation: In a reaction tube, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control (Celecoxib).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).
-
PGE2 Measurement: Measure the amount of PGE2 produced using a commercial EIA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid as a Potential Enzyme Inhibitor
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the enzyme inhibitory activity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives and are intended to provide a foundational framework for researchers and drug development professionals interested in investigating the potential of this specific compound.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. Numerous studies have demonstrated the capacity of substituted pyrazoles to act as inhibitors for a variety of enzymes, suggesting that this compound holds promise as a candidate for enzyme inhibition studies. This document provides a general overview of potential applications and standardized protocols that can be adapted to evaluate its efficacy and mechanism of action against specific enzyme targets.
Potential Enzyme Targets for Pyrazole Derivatives
Based on the activities of analogous compounds, this compound could potentially inhibit enzymes from the following classes:
-
Kinases: Pyrazole scaffolds are present in several kinase inhibitors, targeting signaling pathways involved in cell proliferation and cancer.
-
Oxidoreductases: Certain pyrazole derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism.
-
Hydrolases: Enzymes such as α-glucosidase, implicated in diabetes, and urease, relevant in bacterial infections, have been shown to be inhibited by pyrazole-containing molecules.
-
Synthases: Bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), essential for fatty acid biosynthesis, are potential targets.
-
Topoisomerases: DNA gyrase, a bacterial topoisomerase, is another validated target for antimicrobial pyrazole derivatives.
Data Presentation: A Template for Reporting Quantitative Inhibition Data
Once a target enzyme is identified and inhibitory activity is confirmed, it is crucial to present the quantitative data in a structured format for clear comparison and interpretation. The following table provides a template for summarizing key inhibitory parameters.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Assay Conditions (pH, Temp, Substrate Conc.) | Reference |
| MNP-001 | Enzyme Name | Value | Value | e.g., Competitive | Specify conditions | Internal/Published Data |
Where MNP-001 is a hypothetical identifier for this compound.
Experimental Protocols: General Methodologies for Enzyme Inhibition Assays
The following are generalized protocols for determining the enzyme inhibitory potential of a test compound. These should be optimized based on the specific enzyme and available detection methods.
Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.
1. Materials and Reagents:
- Purified target enzyme
- Substrate for the enzyme
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Assay buffer (optimized for pH and ionic strength for the target enzyme)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a stock solution of this compound.
- Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.
- In a 96-well plate, add a fixed volume of the enzyme solution to each well.
- Add the serially diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent vehicle).
- Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Determination of Mode of Inhibition (Kinetic Studies)
This protocol helps to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
1. Materials and Reagents:
- Same as Protocol 1.
2. Procedure:
- Perform the enzyme assay as described in Protocol 1.
- Vary the concentration of the substrate while keeping the concentration of the inhibitor constant.
- Repeat step 2 for several different fixed concentrations of the inhibitor.
- Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
- Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
- Analyze the plots to determine the mode of inhibition and calculate the inhibition constant (Ki).
Visualization of Concepts
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a generic signaling pathway and how an enzyme inhibitor like this compound might interrupt it.
Caption: Hypothetical inhibition of an intracellular signaling pathway.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the general steps involved in performing an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
While specific data for this compound as an enzyme inhibitor is not yet available, the extensive research on related pyrazole derivatives provides a strong rationale for its investigation. The protocols and templates provided herein offer a starting point for researchers to explore its potential inhibitory activities against a range of biologically significant enzymes. Future studies are required to identify specific enzyme targets, quantify the inhibitory potency, and elucidate the mechanism of action of this compound.
Application Notes and Protocols for Efficacy Testing of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a novel small molecule compound with a pyrazole scaffold, a structure known to be present in various biologically active compounds.[1][2][3] This document provides a comprehensive suite of protocols to conduct a thorough preclinical evaluation of its potential as an anti-cancer agent. The following application notes detail the methodologies for in vitro and in vivo efficacy testing, as well as pharmacokinetic analysis, to build a robust data package for this compound of interest.
Application Note 1: In Vitro Cytotoxicity and Anti-Proliferative Activity
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%.[5]
-
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value | Experimental Value |
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Application Note 2: Elucidation of Apoptotic Induction
Objective: To investigate whether this compound induces apoptosis in cancer cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Cell Treatment:
-
Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Signaling Pathway: Apoptosis Induction
Caption: Simplified apoptosis induction pathway.
Application Note 3: In Vivo Anti-Tumor Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.[7][8]
Experimental Protocol: Xenograft Tumor Model
Xenograft models are crucial for evaluating the effectiveness of new cancer treatments in a living organism.[8][9]
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[7]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study.
-
Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, western blotting).
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | Experimental Value | N/A | Experimental Value |
| Compound (Dose 1) | Experimental Value | Calculated Value | Experimental Value |
| Compound (Dose 2) | Experimental Value | Calculated Value | Experimental Value |
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft study.
Application Note 4: Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic (PK) profile of this compound in an animal model.
Experimental Protocol: Pharmacokinetic Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a drug.[10]
-
Animal Model and Dosing:
-
Use a suitable animal model (e.g., mice or rats).
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[11]
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
-
Data Analysis:
-
Plot plasma concentration versus time curves.
-
Calculate key PK parameters including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Half-life
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose.
-
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | Experimental Value | Experimental Value |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (hr) | N/A | Experimental Value |
| AUC (ng*hr/mL) | Experimental Value | Experimental Value |
| t1/2 (hr) | Experimental Value | Experimental Value |
| CL (L/hr/kg) | Experimental Value | N/A |
| Vd (L/kg) | Experimental Value | N/A |
| F (%) | N/A | Calculated Value |
Logical Relationship: PK/PD Correlation
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. xenograft.org [xenograft.org]
- 10. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Methods for the Detection of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound containing a pyrazole ring, a nitro group, and a carboxylic acid moiety. The presence of the nitro group and the acidic functional group suggests that this molecule may have applications in pharmaceutical and agrochemical research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development.
| Property | Value | Source |
| Molecular Formula | C6H7N3O4 | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| CAS Number | 344912-39-6 | [1] |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For analysis of the compound in a reaction mixture or a simple matrix, dilute the sample with the mobile phase to bring the concentration of the analyte within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) may be necessary.
2. HPLC-UV Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).[2][3][4]
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 210 nm and 254 nm.[5] The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
HPLC-UV experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound in complex biological or environmental matrices.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of mobile phase A and B to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Extraction (e.g., from Plasma):
-
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode. The carboxylic acid moiety is expected to readily deprotonate.
-
Precursor Ion ([M-H]⁻): m/z 184.1
-
Product Ions (for MRM):
-
Quantifier: To be determined experimentally by infusing a standard solution and performing a product ion scan. A plausible fragmentation would be the loss of CO2 (m/z 44) from the carboxylate, resulting in a fragment at m/z 140.1.
-
Qualifier: A second, less intense product ion should be selected for confirmation.
-
-
Source Parameters:
Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Matrix Effect | To be evaluated |
Experimental Workflow
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scielo.br [scielo.br]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: High-Throughput Screening for Kinase Inhibitors Using (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify potential kinase inhibitors from a compound library, using this compound as a template for a focused library or as a standalone test compound. The protocol describes a luminescence-based kinase inhibition assay, a common method in drug discovery for its sensitivity and scalability.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a kinase plays a crucial role in cell proliferation. The assay aims to identify compounds that inhibit this kinase, thereby blocking the downstream signaling cascade.
Caption: Hypothetical kinase signaling pathway targeted for inhibition.
Experimental Workflow
The overall workflow for the high-throughput screening process is depicted below. This workflow ensures a systematic and efficient screening of the compound library.
Application Notes and Protocols for the In-Vivo Formulation of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative with potential for various pharmacological applications, given that pyrazole scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The successful in-vivo evaluation of this compound is critically dependent on the development of a suitable formulation that ensures adequate bioavailability, stability, and solubility.[1] Like many heterocyclic compounds, this compound is anticipated to have poor aqueous solubility, which presents a significant challenge for in-vivo studies.
These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation of this compound for pre-clinical in-vivo research. The selection of an appropriate vehicle is crucial for achieving desired systemic exposure and obtaining reliable pharmacological data.
Data Presentation: Formulation Strategies and Vehicle Selection
The choice of formulation strategy depends on the physicochemical properties of the compound, the intended route of administration, and the animal model being used. Below is a summary of common vehicles and formulation approaches for poorly soluble compounds.
Table 1: Common Excipients for In-Vivo Formulation of Poorly Soluble Compounds
| Excipient | Class | Function | Typical Concentration Range (in final formulation) | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Initial solubilization of lipophilic compounds.[4] | 1-10% | Can have pharmacological effects and may cause local irritation at higher concentrations.[5][6] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Enhances solubility of a wide range of compounds.[4] | 10-60% | Generally well-tolerated, but high doses can be toxic.[5] |
| Tween 80 (Polysorbate 80) | Surfactant | Improves wetting and prevents precipitation of the compound.[7] | 1-10% | Can cause hypersensitivity reactions in some cases.[5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Forms inclusion complexes to increase aqueous solubility.[7] | 10-40% | Can have its own pharmacological effects and potential for nephrotoxicity at high doses.[5] |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform aqueous suspensions for oral administration.[7] | 0.5-2% | Suitable for compounds that are not soluble in common vehicle systems.[7] |
| Saline (0.9% NaCl) | Aqueous Vehicle | Isotonic diluent for parenteral administration.[4] | q.s. to final volume | Primary vehicle for water-soluble compounds or final dilution of co-solvent mixtures.[4] |
| Corn Oil / Sesame Oil | Lipid Vehicle | For administration of highly lipophilic compounds, typically via oral or intraperitoneal routes.[4] | q.s. to final volume | Not suitable for intravenous administration.[4] |
Table 2: Example Formulations for Pyrazole Derivatives and Poorly Soluble Compounds
| Formulation Type | Composition | Route of Administration | Advantages | Considerations |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | Intravenous, Intraperitoneal, Oral | Simple to prepare and suitable for a wide range of compounds.[1] | Potential for vehicle-induced toxicity. Final DMSO concentration should be minimized.[5] |
| Surfactant-based System | 5% DMSO, 5% Tween 80, 90% Saline | Intravenous, Intraperitoneal, Oral | Improves solubility and stability of the formulation.[1] | Surfactants can have biological effects. |
| Cyclodextrin Complex | 20% HP-β-CD in Saline | Intravenous, Intraperitoneal, Oral | Significantly increases aqueous solubility and can improve bioavailability.[7] | Potential for cyclodextrin-related toxicities. |
| Aqueous Suspension | 0.5% CMC, 0.1% Tween 80 in Water | Oral | Suitable for compounds with very low solubility in other vehicles.[7] | Requires proper homogenization to ensure uniform dosing.[7] |
Experimental Protocols
The following are detailed protocols for preparing different types of formulations for this compound. All preparations for parenteral administration should be conducted in a sterile environment using aseptic techniques.[8][9]
Protocol 1: Preparation of a Co-solvent-based Formulation
This protocol is suitable for achieving a clear solution for intravenous, intraperitoneal, or oral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the appropriate volume of DMSO to the compound in a sterile tube. The final concentration of DMSO in the formulation should ideally be between 1-10%.[1] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG400 to the DMSO solution and vortex until the mixture is homogeneous.
-
Final Dilution: Slowly add sterile saline to the organic solvent mixture while continuously vortexing to prevent precipitation. Bring the formulation to the final desired volume.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted.
Protocol 2: Preparation of a Cyclodextrin-based Formulation
This protocol is an alternative for increasing the aqueous solubility of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v). Gentle warming and stirring can aid in dissolving the HP-β-CD.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Complexation: Add the weighed compound directly to the pre-formed HP-β-CD solution.
-
Mixing: Vortex or stir the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterile Filtration: If for parenteral use, filter the final solution through a 0.22 µm sterile filter.
Protocol 3: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for administering compounds with very low solubility.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80 (optional, as a wetting agent)
-
Purified Water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare Vehicle: Prepare the aqueous vehicle by slowly adding 0.5% (w/v) CMC to purified water while stirring continuously until a uniform, viscous solution is formed.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Wetting the Compound: If the compound is difficult to suspend, create a paste by adding a small amount of Tween 80 (e.g., a 1:1 ratio with the compound) and triturating with a mortar and pestle.[7]
-
Suspension: Gradually add the CMC vehicle to the compound (or paste) while continuously triturating or homogenizing to achieve a fine, uniform suspension.
-
Storage and Dosing: Store the suspension in a labeled container. Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) before each dose is drawn to ensure uniform delivery of the compound.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Formulation Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jmu.edu [jmu.edu]
- 9. vpr.tamu.edu [vpr.tamu.edu]
Application Notes and Protocols for the Crystallization of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following sections offer guidance on solvent selection and standardized procedures for common crystallization techniques. These protocols are designed to serve as a starting point for process optimization to achieve desired purity and crystal morphology.
Solvent Selection and Solubility Considerations
The choice of solvent is critical for successful crystallization. This compound is a polar molecule containing a carboxylic acid, a nitro group, and a pyrazole ring. Therefore, polar solvents are generally the most suitable for dissolution. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
A summary of potential solvents, categorized by their general applicability for crystallizing polar, nitro-aromatic compounds, is provided below. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific material.
Table 1: Qualitative Solvent Guide for Crystallization
| Solvent Class | Examples | General Suitability for this compound | Notes |
| Protic Solvents | Ethanol, Methanol, Isopropanol, Water | High: Often good "soluble" solvents. Water can be used as an "insoluble" or "anti-solvent". | Alcohols are frequently used for recrystallizing pyrazole derivatives.[1] Water is a poor solvent for many organic compounds at room temperature but its solvency increases significantly at higher temperatures. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Moderate to High: Can be effective as single solvents or as the "soluble" component in a mixed-solvent system. | Acetone is a versatile solvent for a wide range of organic compounds.[1] Ethyl acetate is a less polar option that may provide good results. |
| Apolar Solvents | Toluene, Hexane, Heptane | Low (as single solvents): Generally used as "insoluble" or "anti-solvents" in mixed-solvent systems. | Toluene has been used for the recrystallization of some pyrazole derivatives.[1] Hexane and heptane are effective anti-solvents to induce precipitation from more polar solutions. |
Experimental Protocols
The following are detailed protocols for common crystallization techniques. The choice of method will depend on the solubility characteristics of the compound in the selected solvent(s).
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward crystallization method, suitable when a single solvent with a steep solubility curve for the compound is identified.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the selected solvent (e.g., ethanol, isopropanol, or acetone).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.
-
Continue adding small portions of the solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated (e.g., by wrapping it in glass wool or placing it in a Dewar flask).
-
Crystal Formation: Once the solution has reached room temperature, crystal formation should be observed. If no crystals have formed, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Ice Bath: To maximize the yield, place the flask in an ice-water bath for at least 30 minutes to an hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Crystallization (Anti-Solvent Addition)
This method is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" hot solvent (e.g., ethanol or acetone) in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Formation and Isolation: Follow steps 7-11 from Protocol 1.
Protocol 3: Evaporation Crystallization
This technique is suitable for compounds that are highly soluble in the chosen solvent even at room temperature.
Methodology:
-
Dissolution: Dissolve the crude compound in a suitable solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the filtered solution in a loosely covered Erlenmeyer flask or beaker in a fume hood.
-
Allow the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration.
Visualized Workflows
The following diagrams illustrate the logical flow of the described crystallization protocols.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Experimental Workflow Overview
The synthesis of this compound is typically a multi-step process. Below is a general workflow that will be elaborated upon in the following sections.
Step 1: Synthesis of 5-methyl-1H-pyrazol-3(2H)-one
This initial step involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 5-methyl-1H-pyrazol-3(2H)-one?
A1: With optimized conditions, yields for this reaction are typically high, often exceeding 80%.[1]
Q2: What are the common solvents for this reaction?
A2: Ethanol is a commonly used solvent for the reaction between ethyl acetoacetate and hydrazine hydrate.[1][2]
Q3: Is it necessary to control the temperature during the addition of hydrazine hydrate?
A3: Yes, the reaction is exothermic. It is advisable to add the hydrazine hydrate dropwise and maintain the reaction temperature, for instance at 60°C, to ensure a controlled reaction and prevent the formation of side products.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary. |
| Loss of product during workup. | The product is a crystalline solid. Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. Wash the precipitate with cold ethanol to minimize dissolution.[1] | |
| Oily Product Instead of Crystalline Solid | Presence of unreacted starting materials or side products. | Purify the crude product by recrystallization from ethanol. |
| Insufficient cooling during precipitation. | Ensure the reaction mixture is thoroughly cooled in an ice bath to facilitate crystallization. |
Experimental Protocol
A detailed protocol for the synthesis of 3-methyl-1H-pyrazol-5(4H)-one is as follows:
-
To a flask containing ethyl acetoacetate (0.1 mole), add a solution of hydrazine hydrate (0.2 mole) in ethanol (20 ml) dropwise with stirring.
-
Maintain the reaction temperature at 60°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.
-
Cool the mixture in an ice bath to complete the crystallization of the product.
-
Filter the separated solid and wash with ice-cold ethanol.
-
Dry the resulting white precipitate to obtain 3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Nitration of 5-methyl-1H-pyrazol-3(2H)-one
This step introduces the nitro group onto the pyrazole ring. Regioselectivity is a critical challenge in this step.
Frequently Asked Questions (FAQs)
Q1: What are the common nitrating agents for pyrazoles?
A1: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for pyrazoles.[3][4][5] Other reagents like nitric acid in acetic anhydride have also been used.[5]
Q2: How can I control the regioselectivity of the nitration to favor the 3-nitro isomer?
A2: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the substituents on the pyrazole ring.[4][6] For N-unsubstituted pyrazoles, nitration often occurs at the 4-position. To achieve nitration at the 3-position, a common strategy involves N-nitration followed by thermal or acid-catalyzed rearrangement.[3] The choice of solvent can also dramatically influence regioselectivity.[6]
Q3: What are the potential side reactions during nitration?
A3: Over-nitration to form dinitro or trinitro pyrazoles is a common side reaction, especially with harsh nitrating conditions.[3][7][8] Decomposition of the pyrazole ring can also occur under strongly acidic and high-temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Decomposition of starting material or product. | Perform the reaction at a lower temperature. Use a less harsh nitrating agent. |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction is sluggish at low temperatures, consider a slight increase in temperature or a longer reaction time. | |
| Mixture of Regioisomers (e.g., 4-nitro isomer) | Non-selective nitration conditions. | Explore different nitrating systems (e.g., HNO₃/acetic anhydride).[5] Consider an N-nitration followed by a rearrangement strategy to favor the 3-nitro isomer.[3] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[6] |
| Formation of Dinitro Product | Overly harsh reaction conditions. | Reduce the amount of nitrating agent. Lower the reaction temperature and shorten the reaction time. |
Experimental Protocol (General)
A general protocol for the nitration of a pyrazole is as follows, but optimization is crucial for this specific substrate:
-
Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add the 5-methyl-1H-pyrazol-3(2H)-one to the cooled acid with stirring.
-
Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) and monitor its progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 3-nitro isomer.
Step 3: N-Alkylation of 5-methyl-3-nitro-1H-pyrazole
This step attaches the acetic acid side chain to the pyrazole nitrogen. The main challenge here is controlling the regioselectivity of the alkylation.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen of the pyrazole ring is more likely to be alkylated?
A1: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers.[9][10] The outcome is influenced by steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[9][10][11][12]
Q2: How can I favor the alkylation at the N1 position (adjacent to the methyl group)?
A2: The regioselectivity can be controlled by the choice of base and solvent. For instance, using a weaker base like K₂CO₃ in a polar aprotic solvent like acetonitrile or DMF can favor one isomer.[9][13] In some cases, using NaH as a base can prevent the formation of regioisomeric products.[9] The presence of bulky substituents can also direct the alkylation to the less sterically hindered nitrogen.[10]
Q3: What are common alkylating agents for this reaction?
A3: Ethyl chloroacetate or ethyl bromoacetate are commonly used for introducing the ethyl acetate moiety.[5][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase the reaction temperature or time. Ensure the base is sufficiently strong to deprotonate the pyrazole. |
| Side reactions or decomposition. | Use milder reaction conditions. Ensure the reaction is carried out under an inert atmosphere if the reagents are sensitive to air or moisture. | |
| Formation of a Mixture of N1 and N2 Isomers | Non-selective alkylation conditions. | Systematically vary the base (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvent (e.g., acetonitrile, DMF, THF) to find the optimal conditions for the desired regioisomer.[9] DFT calculations have shown that the major negative charge is on the pyrrole-like nitrogen, but synthetic outcomes can be complex.[14] |
| No Reaction | Insufficiently strong base. | Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the pyrazole. |
| Alkylating agent is not reactive enough. | Consider using the more reactive ethyl bromoacetate instead of ethyl chloroacetate. |
Experimental Protocol
-
To a solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for a short period.
-
Add ethyl chloroacetate (1.5 equivalents) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to isolate the desired ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.[13]
Step 4: Hydrolysis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
The final step is the conversion of the ethyl ester to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for hydrolyzing an ester to a carboxylic acid?
A1: Esters can be hydrolyzed under either acidic or basic conditions.[15] Basic hydrolysis (saponification), typically using NaOH or KOH in a water/alcohol mixture, is often preferred as it is irreversible.[12][15] Acid-catalyzed hydrolysis is a reversible reaction.[15]
Q2: Is the nitro group stable under hydrolysis conditions?
A2: Nitropyrazoles are generally characterized by their resistance to hydrolysis.[3] However, highly nitrated pyrazoles can be sensitive, and harsh basic or acidic conditions with prolonged heating should be approached with caution to avoid potential degradation.[7][16]
Q3: How can I purify the final carboxylic acid product?
A3: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The solid can then be collected by filtration and purified by recrystallization. In some cases, purification can be achieved by forming an acid addition salt and then crystallizing it.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient amount of base or acid. | Use a larger excess of the hydrolyzing agent. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting ester is consumed. | |
| Low Yield of Precipitated Acid | The product is partially soluble in the aqueous solution. | After acidification, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, extract the aqueous layer with a suitable organic solvent. |
| Degradation of the product. | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Consider using a weaker base or acid. |
Experimental Protocol (Basic Hydrolysis)
-
Dissolve the ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Data Summary
The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimization.
Table 1: Synthesis of 5-methyl-1H-pyrazol-3(2H)-one
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 60 | 1 | 82 | [1] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80 | 3 | ≥85 | [18] |
Table 2: N-Alkylation of Pyrazoles with Ethyl Haloacetates
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | Ethyl chloroacetate | K₂CO₃ | Acetonitrile | Reflux | 55 | [13] |
| 5-Amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one | Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp | 64 | [5] |
| CF₃-pyrazole derivative | Ethyl iodoacetate | K₂CO₃ | Acetonitrile | Reflux | - | [9] |
| CF₃-pyrazole derivative | Ethyl iodoacetate | NaH | DME-MeCN | Reflux | - | [19] |
References
- 1. banglajol.info [banglajol.info]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This guide addresses common challenges encountered during its synthesis and purification, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds through the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester. Based on this pathway, common impurities may include:
-
Unreacted Starting Materials: 5-methyl-3-nitro-1H-pyrazole and ethyl chloroacetate.
-
Regioisomer: (3-Methyl-5-nitro-1H-pyrazol-1-yl)acetic acid is a common and often difficult-to-separate impurity. The alkylation of the pyrazole ring can occur on either of the nitrogen atoms, leading to a mixture of regioisomers.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the ethyl ester precursor, ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, can result in its presence in the final product.
-
Salts: Inorganic salts may be present from the neutralization steps during the workup.
-
Colored Impurities: The presence of nitro groups and potential side reactions can lead to the formation of colored byproducts, resulting in a discolored product.
Q2: My final product is a brownish or yellowish color. How can I decolorize it?
A2: Colored impurities are a common issue. Here are a few methods to address this:
-
Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which adsorbs many colored impurities.
-
Solvent Washing: Washing the crude solid with a solvent in which the desired product has low solubility but the colored impurities are soluble can be effective.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the colored impurities from the desired product.
Q3: I am struggling to separate the desired this compound from its regioisomer. What purification strategies can I use?
A3: Separating regioisomers can be challenging due to their similar physical properties. Here are some approaches:
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the crystallization conditions (e.g., solvent composition, temperature, cooling rate), it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor. This process may need to be repeated several times to achieve high purity.
-
pH-Dependent Extraction: The acidity (pKa) of the two regioisomeric carboxylic acids might be slightly different. Exploiting this, a careful, multi-step acid-base extraction at a precisely controlled pH could potentially enrich one isomer in either the aqueous or organic phase.
-
Derivative Formation: In some cases, converting the mixture of acidic isomers to a mixture of esters or amides can alter their physical properties, making them easier to separate by chromatography or recrystallization. Following separation, the desired derivative can be hydrolyzed back to the carboxylic acid.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique that can provide high-purity material, although it is less suitable for large-scale purifications.
Q4: What are the best recrystallization solvents for this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, common solvents include alcohols, esters, and aqueous mixtures. A mixed solvent system of acetonitrile and ethyl acetate has been reported to be effective for a structurally related compound.[1] Experimentation with solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane is recommended to find the optimal conditions for your specific product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction during synthesis. - Loss of product during workup and extraction. - Inefficient crystallization. - Formation of a significant amount of the undesired regioisomer. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform multiple extractions of the aqueous layer to maximize product recovery. - Optimize the recrystallization solvent and conditions to minimize loss in the mother liquor. - Analyze the crude product (e.g., by 1H NMR) to quantify the regioisomeric ratio and adjust synthesis conditions if necessary. |
| Oily Product Instead of Crystals | - Presence of impurities that lower the melting point. - The boiling point of the recrystallization solvent is higher than the melting point of the product. - Supersaturation of the solution. | - Attempt to purify a small sample by another method (e.g., column chromatography) to see if a solid can be obtained. - Choose a lower-boiling point solvent for recrystallization. - Try adding a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface. |
| Product Fails to Crystallize | - The solution is not sufficiently saturated. - The presence of soluble impurities inhibiting crystal formation. | - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution in an ice bath or refrigerator to decrease solubility. - Add a small amount of an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists. - If impurities are suspected, an additional purification step (e.g., washing, chromatography) may be necessary before recrystallization. |
| Broad Melting Point Range | - Presence of impurities. - The product is still wet with solvent. | - Re-purify the product by recrystallization or another suitable method. - Ensure the crystals are thoroughly dried under vacuum. |
Quantitative Data
While specific experimental data for this compound is not widely available in the literature, the following table provides key physical properties and data for a closely related compound, which can be used as a reference.
| Property | This compound | (4-Nitro-pyrazol-1-yl)-acetic acid (Reference Compound) |
| CAS Number | 344912-39-6[2] | 94804-94-9 |
| Molecular Formula | C6H7N3O4[2] | C5H5N3O4[3] |
| Molecular Weight | 185.14 g/mol [2] | 171.11 g/mol [3] |
| Melting Point | Data not available | 152°C - 156°C[3] |
| Appearance | Expected to be a solid | Solid |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
This protocol is a general procedure for the N-alkylation of a pyrazole.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone.
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Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the solution.
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Alkylation: Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred suspension.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within several hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
Protocol 2: Hydrolysis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
This protocol describes the saponification of the ester to the carboxylic acid.
-
Dissolution: Dissolve the crude ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in a suitable solvent such as ethanol or methanol.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the disappearance of the starting ester by TLC.
-
Workup: Once the hydrolysis is complete, cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of a dilute acid, such as 1M hydrochloric acid (HCl).
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Isolation: The desired carboxylic acid should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Recrystallization of this compound
This is a general procedure for recrystallization that should be optimized for the specific product.
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Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is an ethanol/water or acetonitrile/ethyl acetate mixture.[1]
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
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Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until turbidity appears, which is then cleared by the addition of a few drops of the more soluble hot solvent before cooling.
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Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.
Visualizations
References
Technical Support Center: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
Troubleshooting Guides & FAQs
Issue: Poor dissolution of this compound in aqueous buffers.
Question 1: My compound, this compound, is showing very low solubility in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take to improve its solubility?
Answer: The primary and most straightforward approach is to adjust the pH of your solvent.[1][2][3] this compound is a carboxylic acid. By increasing the pH of the aqueous solution to a value above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate anion. This ionized form is significantly more polar and, therefore, more soluble in water.[1][3][4] We recommend a step-wise increase in pH using a suitable base (e.g., NaOH, KOH) and monitoring for dissolution.
Question 2: I have tried adjusting the pH, but the solubility is still not sufficient for my experimental needs. What are my other options?
Answer: If pH adjustment alone is insufficient, several other techniques can be employed, either individually or in combination:
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Salt Formation: This is a highly effective method for increasing the solubility of acidic drugs.[5][6][7] Creating a salt of your compound with a suitable counter-ion (e.g., sodium, potassium, or tromethamine) can dramatically improve its aqueous solubility and dissolution rate.[2][6][8]
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Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly enhance the solubility of poorly soluble compounds.[9][10][11] Common co-solvents for in vitro and in vivo studies include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[10]
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Formulation with Excipients: Utilizing formulation aids like surfactants or cyclodextrins can increase the apparent solubility of your compound by forming micelles or inclusion complexes, respectively.[12]
Question 3: Are there any potential downsides to using these solubility enhancement techniques?
Answer: Yes, each method has considerations:
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pH Adjustment: Extreme pH values can cause chemical degradation of your compound or may not be compatible with your biological assay.
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Salt Formation: Not all acidic compounds form stable, crystalline salts.[7] Also, the chosen salt form could potentially impact the compound's solid-state properties and bioavailability.[8]
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Co-solvents: High concentrations of organic solvents can be toxic to cells in in-vitro assays and can cause precipitation of the compound when diluted into an aqueous system.
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Excipients: Surfactants and cyclodextrins can sometimes interfere with biological assays or have their own toxicological profiles.
Question 4: How do I choose the best method for my specific application?
Answer: The choice of method depends on the intended application (e.g., in vitro assay, in vivo pharmacokinetic study), the desired final concentration, and the inherent physicochemical properties of your compound. A systematic approach, as outlined in the workflow diagram below, is recommended. For early-stage in vitro screening, pH adjustment and the use of co-solvents are common starting points. For in vivo studies, salt formation or more advanced formulations like solid dispersions might be necessary.[6]
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Application |
| pH Adjustment | Ionization of the carboxylic acid group to a more polar carboxylate anion.[1][4] | Simple, cost-effective, and often the first line of approach.[2] | Potential for compound degradation at extreme pH; may not be suitable for all biological systems. | In vitro assays, initial screening experiments. |
| Salt Formation | Formation of a more soluble salt with a suitable counter-ion.[5][6] | Can lead to significant increases in solubility and dissolution rate; may improve stability.[7] | Not all compounds form stable salts; requires screening of different counter-ions.[7][8] | Pre-clinical and clinical formulation development. |
| Co-solvency | Reducing the polarity of the solvent system to better solvate the hydrophobic compound.[11] | Effective for many poorly soluble compounds; a wide range of co-solvents are available.[10] | Potential for toxicity at higher concentrations; risk of precipitation upon dilution. | In vitro and in vivo studies, particularly for initial efficacy and PK screening. |
| Complexation | Encapsulation of the drug molecule within a larger molecule (e.g., cyclodextrin).[12] | Can significantly increase apparent solubility and stability. | Can be expensive; potential for interference with assays; requires specific molecular interactions. | Specialized formulations for oral or parenteral delivery. |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Protocol 2: Screening for Optimal Co-solvent System
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG-400, propylene glycol).
-
Stock Solution Preparation: Prepare high-concentration stock solutions of the compound in each co-solvent (e.g., 50-100 mM in 100% DMSO).
-
Aqueous Dilution Series: Create a dilution series from each stock solution into your primary aqueous buffer (e.g., water or PBS). For example, prepare final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
-
Solubility Assessment: Visually inspect each dilution for precipitation immediately after preparation and after a set incubation period (e.g., 2 hours, 24 hours).
-
Quantitative Measurement (Optional): For clear solutions, quantify the concentration of the dissolved compound using an appropriate analytical method to determine the solubility limit in each co-solvent/buffer mixture.
Protocol 3: Small-Scale Salt Formation Screen
-
Compound Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol, ethanol).
-
Counter-ion Addition: In separate vials, add an equimolar amount of various basic counter-ion solutions (e.g., sodium hydroxide, potassium hydroxide, tromethamine in water or alcohol).
-
Precipitation/Crystallization: Allow the solvent to evaporate slowly or induce precipitation by adding an anti-solvent.
-
Solid Isolation and Characterization: Isolate any resulting solid material and characterize it for properties such as crystallinity (e.g., by microscopy or XRPD) and aqueous solubility (using Protocol 1 at a fixed pH, e.g., 7.4).
Mandatory Visualizations
Caption: A decision-making workflow for improving the solubility of the target compound.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. brainly.com [brainly.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. rjpdft.com [rjpdft.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijmsdr.org [ijmsdr.org]
stability issues of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals using (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A: Based on its structure, the primary stability concerns involve the nitro group and the acetic acid side chain. Nitroaromatic compounds can be susceptible to reduction, while the pyrazole ring and the acetic acid moiety may be vulnerable to hydrolysis under certain pH conditions and elevated temperatures. The electron-withdrawing nature of the nitro group can influence the overall stability of the molecule.
Q2: What are the typical signs of degradation in my solution?
A: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a noticeable change in pH. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC).
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A: For maximum stability, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or DMF and store them at -20°C or -80°C in tightly sealed vials, protected from light. For aqueous experiments, it is recommended to prepare fresh dilutions from the stock solution immediately before use. Low concentration aqueous standards should be prepared fresh on the day of calibration due to potential stability concerns.
Q4: Why is a forced degradation study necessary for this compound?
A: Forced degradation, or stress testing, is crucial for several reasons:
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Identify Degradation Products: It helps identify potential degradants that could form under various stress conditions.
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Understand Degradation Pathways: The results provide insight into the chemical vulnerabilities of the molecule.
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Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the intact compound from its degradation products.
-
Inform Formulation and Storage: The data helps in developing stable formulations and defining appropriate storage conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q5: My solution of this compound turned yellow after being left at room temperature in an aqueous buffer. What happened?
A: The color change likely indicates chemical degradation. Nitroaromatic compounds can form chromophoric (colored) byproducts upon degradation. The instability could be triggered by the pH of your buffer, exposure to light, or ambient temperature.
Troubleshooting Steps:
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Analyze the Solution: Use a stability-indicating method like HPLC-UV to quantify the amount of parent compound remaining and to observe any new degradation peaks.
-
Control Variables: Repeat the experiment while controlling for light (using amber vials) and temperature (perform at 4°C).
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Evaluate pH: Assess the stability in different pH buffers to determine if the degradation is pH-dependent.
Q6: I am observing multiple new peaks in my HPLC chromatogram after an experiment. How can I determine if these are related to the degradation of my compound?
A: To confirm that the new peaks are degradants, you can perform a forced degradation study. Expose a sample of the pure compound to stress conditions (acid, base, peroxide, heat, light) and analyze the stressed samples alongside a control. If the peaks in your experimental sample match the retention times of the peaks generated during the forced degradation, they are likely related degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the new peaks and help elucidate their structures.
Q7: My assay results are inconsistent and show poor reproducibility. Could this be a stability issue?
A: Yes, poor stability of the compound in your assay medium can lead to inconsistent results. If the compound degrades over the time course of the experiment, its effective concentration will decrease, leading to variable outcomes.
Logical Troubleshooting Workflow:
Below is a workflow to diagnose if inconsistent results are due to compound instability.
Potential Degradation Pathways
While specific pathways for this molecule are not extensively published, general knowledge of nitropyrazole and nitroaromatic chemistry suggests potential routes of degradation under stress conditions.
Quantitative Data Summary
| Stress Condition | Reagent/Setting | Time | Temperature | % Degradation (Illustrative) | Major Degradants Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 12.5% | Peak 1 (Decarboxylated Product) |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 60°C | 18.2% | Peak 2 (Ring-Opened Product) |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 8.9% | Peak 3 (N-Oxide Derivative) |
| Thermal | Solid State | 48 hours | 80°C | 3.1% | Minor impurities |
| Photolytic | 1.2 million lux hours | 24 hours | 25°C | 15.7% | Peak 4 (Reduced Nitro Group) |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Samples: Prepare a solution of this compound at a concentration of approximately 1 mg/mL. Use a suitable solvent that dissolves the compound but does not cause degradation on its own (e.g., Methanol or Acetonitrile:Water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
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Alkaline Hydrolysis: Mix the sample solution 1:1 with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, and 4 hours) as base hydrolysis can be rapid. Neutralize with an equivalent amount of HCl before analysis.
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Oxidative Degradation: Mix the sample solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Store the sample solution at 70°C in the dark. Also, expose the solid compound to 70°C. Analyze at 24 and 48 hours.
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Photostability: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Maintain a parallel control sample in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its process impurities and degradation products. High-performance liquid chromatography (HPLC) is a preferred technique for analyzing nitroaromatic compounds.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 2 minutes.
-
Increase linearly to a higher percentage (e.g., 90% B) over 15-20 minutes to elute all components.
-
Hold at high organic content for several minutes to wash the column, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks corresponding to degradants do not co-elute with the main compound peak. This is confirmed using the samples generated in the forced degradation study.
Technical Support Center: Crystallization of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
Troubleshooting Crystallization Issues
Crystallization is a critical purification technique, and challenges in obtaining pure, crystalline this compound can often be overcome by systematically addressing common experimental hurdles. This guide provides a structured approach to troubleshooting.
Problem: No Crystals Form Upon Cooling
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Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.
-
Suggested Solutions:
-
Concentrate the solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.
-
Induce nucleation:
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Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.
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Add a seed crystal of pure this compound to the solution.
-
-
Utilize an anti-solvent: If the compound is too soluble, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Problem: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, or there are significant impurities present.
-
Suggested Solutions:
-
Increase the solvent volume: Re-heat the solution and add more of the primary solvent to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.
-
Slow down the cooling process: Allow the solution to cool more gradually. Insulating the flask can help achieve a slower cooling rate, which often favors crystal formation over oiling out.
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Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[1]
-
Further purification: The presence of impurities can significantly depress the melting point. Consider an additional purification step, such as column chromatography, before attempting recrystallization.
-
Problem: Crystallization Happens Too Quickly
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid, leading to the formation of small, impure crystals.
-
Suggested Solutions:
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Add more solvent: Add a small amount of additional hot solvent to the solution.
-
Slow down the cooling process: Allow the solution to cool slowly at room temperature before placing it in an ice bath.
-
Problem: The Resulting Crystals are Impure
-
Possible Cause: Impurities were co-precipitated or trapped within the crystal lattice.
-
Suggested Solutions:
-
Ensure slow cooling: Allow the solution to cool slowly to promote the formation of a well-ordered crystal lattice that excludes impurities.
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Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains a high concentration of impurities.
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Perform a second recrystallization: A second recrystallization of the purified material can often remove stubborn impurities.
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Problem: Low Yield of Recovered Crystals
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Possible Cause: The compound has high solubility in the cold solvent, or an excessive amount of solvent was used for washing the crystals.
-
Suggested Solutions:
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Optimize the solvent: Choose a solvent in which the compound has very low solubility at low temperatures.
-
Minimize washing: Wash the crystals with a minimal amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole derivatives like this compound?
A1: The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative. For a polar compound like this compound, which contains a carboxylic acid and a nitro group, polar solvents are a good starting point. Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Water can also be a suitable solvent or anti-solvent, particularly in mixed solvent systems with alcohols.[1] A related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, was successfully recrystallized from a 1:1 mixture of acetonitrile and ethyl acetate.[2]
Q2: How can I remove colored impurities during the recrystallization process?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q3: Can I use a mixed-solvent system for crystallization?
A3: Yes, a mixed-solvent system is a very effective technique, especially when a single solvent does not provide the ideal solubility characteristics. This involves dissolving the compound in a hot "good" solvent and then adding a hot "anti-solvent" until turbidity appears, followed by slow cooling.[1] Common combinations for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]
Q4: How do I choose the right solvent system?
A4: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A good starting point is the principle of "like dissolves like". Since this compound is a polar molecule, polar solvents should be tested first. Small-scale solubility tests with a variety of solvents are essential to identify the optimal system.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound | Notes |
| Water | High | 100 | Potentially low at room temperature, higher when hot. | Good for use as a solvent or anti-solvent with alcohols. |
| Ethanol | High | 78 | Likely a good solvent, especially when hot. | Often used in mixed systems with water. |
| Methanol | High | 65 | Likely a good solvent, especially when hot. | Similar to ethanol but more volatile. |
| Acetone | Medium-High | 56 | Potentially a good solvent. | Has been used for recrystallizing pyrazole derivatives.[3] |
| Acetonitrile | Medium-High | 82 | Potentially a good solvent. | Used in a successful mixed system for a related compound.[2] |
| Ethyl Acetate | Medium | 77 | Potentially a good solvent. | Used in a successful mixed system for a related compound.[2] |
| Dichloromethane | Medium-Low | 40 | May have some solubility. | Lower boiling point might be advantageous. |
| Toluene | Low | 111 | Likely a poor solvent. | Could be used as an anti-solvent. |
| Hexane | Low | 69 | Likely a very poor solvent. | Good for use as an anti-solvent. |
Experimental Protocols
The following are general methodologies for key crystallization experiments. These should be optimized based on small-scale solubility tests for this compound.
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: Based on solubility tests, choose a solvent that dissolves the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
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Addition of Anti-solvent: While the solution is hot, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.
Protocol 3: Slow Evaporation
-
Dissolution: Dissolve the compound in a suitable solvent or solvent mixture at room temperature to create a solution that is just below saturation.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a fume hood.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of the compound will increase, leading to the formation of crystals over time. This method is particularly useful for obtaining high-quality single crystals for X-ray diffraction. A 1:1 mixture of acetonitrile and ethyl acetate was used for a similar compound.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Key factors influencing the crystallization of this compound.
References
Technical Support Center: Synthesis of (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. Our aim is to address specific issues that may be encountered during this multi-step synthesis, ensuring a higher success rate and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, the commercially available 3-methyl-5-nitropyrazole is N-alkylated with an ethyl haloacetate, most commonly ethyl bromoacetate or ethyl chloroacetate, to produce ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Q2: What are the most common side reactions in the N-alkylation step?
A2: The most prevalent side reaction is the formation of the undesired regioisomer, ethyl (3-methyl-5-nitro-1H-pyrazol-1-yl)acetate. This occurs due to the presence of two reactive nitrogen atoms in the pyrazole ring. Other less common side reactions can include C-alkylation or degradation of the starting material under harsh basic conditions.
Q3: What factors influence the regioselectivity of the N-alkylation?
A3: The ratio of the desired N-1 isomer to the undesired N-2 isomer is primarily influenced by steric hindrance, the choice of solvent, and the base used. For 3-methyl-5-nitropyrazole, the methyl group at position 3 sterically hinders the adjacent N-2 position, generally favoring alkylation at the N-1 position.[1] The use of polar aprotic solvents like DMF or DMSO and a mild base like potassium carbonate can further enhance the selectivity for the N-1 isomer.
Q4: Are there any common side reactions during the hydrolysis of the ethyl ester?
A4: The hydrolysis of the ethyl ester to the carboxylic acid is generally a clean reaction. However, potential side reactions could include incomplete hydrolysis, leaving residual ester. Under harsh acidic or basic conditions and high temperatures, there is a theoretical risk of decarboxylation of the final product, although nitropyrazoles are generally stable.[2]
Troubleshooting Guides
Problem 1: Low Yield of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in the N-alkylation Step
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are dry, especially the solvent and 3-methyl-5-nitropyrazole. - Extend the reaction time or slightly increase the temperature (e.g., from room temperature to 50-60 °C). - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material | - Use a milder base, such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). - Maintain a moderate reaction temperature. Nitropyrazoles are generally stable, but prolonged exposure to strong bases and high temperatures can lead to degradation.[2] |
| Suboptimal base/solvent combination | - The combination of K₂CO₃ in DMF or acetone is a reliable starting point for regioselective N-1 alkylation of 3-substituted pyrazoles.[3] - Ensure the base is finely powdered to maximize surface area and reactivity. |
| Issues with the alkylating agent | - Use a fresh bottle of ethyl bromoacetate or ethyl chloroacetate, as they can degrade over time. - Consider using ethyl iodoacetate, which is more reactive, but also more expensive. |
Problem 2: High Proportion of the Undesired N-2 Regioisomer
| Potential Cause | Troubleshooting Steps |
| Reaction conditions favoring N-2 alkylation | - As a rule, alkylation favors the less sterically hindered nitrogen. The methyl group at C3 should direct the substitution to the N1 position.[1] - Employ a polar aprotic solvent like DMF or DMSO, which has been shown to favor the formation of a single regioisomer.[1] |
| Choice of base | - The choice of base is critical for regioselectivity. K₂CO₃ is often preferred for N-1 alkylation. Stronger bases might alter the selectivity. |
| Purification challenges | - The two regioisomers can be difficult to separate by standard column chromatography due to similar polarities. - Try using a different solvent system for chromatography with varying polarity gradients. - Consider recrystallization to selectively isolate the desired isomer if it is a solid and the isomeric ratio is favorable. |
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature | - Extend the reaction time for the hydrolysis. - Gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. |
| Inadequate amount of base or acid | - Ensure at least a stoichiometric amount of base (e.g., NaOH or LiOH) or a catalytic amount of a strong acid is used. For basic hydrolysis, using a slight excess of the base is common. |
| Poor solubility of the ester | - Add a co-solvent like methanol or ethanol to the aqueous hydrolysis mixture to improve the solubility of the starting ester. |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
This protocol is a generalized procedure based on common N-alkylation methods for pyrazoles.
-
Reaction Setup: To a solution of 3-methyl-5-nitropyrazole (1 equivalent) in dry dimethylformamide (DMF, approx. 0.5 M), add finely powdered anhydrous potassium carbonate (1.5 equivalents).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and stir. The product will often precipitate as a solid. If it separates as an oil, extract with a suitable organic solvent like ethyl acetate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Key Experiment 2: Hydrolysis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
This protocol describes a standard saponification procedure.
-
Reaction Setup: Dissolve ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (1.5 equivalents) in water to the ester solution.
-
Reaction: Stir the mixture at room temperature for 4-8 hours or until the reaction is complete as monitored by TLC. Gentle heating (40-50 °C) can be applied to accelerate the hydrolysis.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Isolation of Product: Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid until the pH is acidic (pH 2-3). The this compound will precipitate as a solid.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Regioisomeric side product formation during N-alkylation.
Caption: Troubleshooting workflow for the synthesis.
References
refining assay conditions for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This guide provides researchers, scientists, and drug development professionals with technical support for refining assay conditions for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. It includes frequently asked questions and troubleshooting guides to address specific experimental challenges.
Compound Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 344912-39-6 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Predicted pKa | 3.34 ± 0.10 | Chemical Prediction |
| Predicted Boiling Point | 416.4 ± 35.0 °C | Chemical Prediction |
| Predicted Density | 1.60 ± 0.1 g/cm³ | Chemical Prediction |
| Appearance | Typically a white to pale yellow solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | General Knowledge |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating stock solutions of this compound?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For analytical chemistry purposes like HPLC, HPLC-grade methanol or acetonitrile are suitable choices. Due to its acidic nature, the compound's solubility in aqueous buffers will increase at a pH above its pKa (~3.34).
Q2: How stable is the compound in solution?
A2: While specific stability data is not available, it is best practice to prepare fresh solutions for each experiment to avoid degradation. Nitro-containing compounds can be sensitive to light and high temperatures. For short-term storage, keep solutions at 4°C and protected from light. For long-term storage, aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the expected UV-Vis absorbance spectrum for this compound?
A3: The compound contains a pyrazole ring and a nitro functional group, both of which are chromophores. Nitroaromatic compounds typically exhibit strong absorbance in the UV region. The absorbance maximum (λ_max) is expected to be in the range of 210-270 nm, with potential shifts depending on the solvent and pH. It is recommended to perform a wavelength scan to determine the empirical λ_max in your specific assay buffer.
Q4: What are the potential biological targets for this class of compounds?
A4: Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[2][3] They have been investigated as inhibitors for various targets, including kinases (e.g., PI3K/AKT, MAPK/ERK pathways), and have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[4][5] The specific targets for this compound would need to be determined experimentally.
Assay Troubleshooting Guide
This section addresses common problems that may be encountered when developing and running assays with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Optical Assays (Absorbance/Fluorescence) | 1. Compound Precipitation: The compound may be coming out of solution at the final assay concentration. 2. Intrinsic Color/Fluorescence: The compound itself may absorb light or fluoresce at the assay wavelengths. 3. Reagent Interaction: The compound might be reacting directly with assay reagents (e.g., reducing a reporter dye). | 1. Check Solubility: Visually inspect wells for precipitate. Determine the compound's solubility limit in the final assay buffer. 2. Run Controls: Include "compound-only" wells (without cells or enzymes) to measure its intrinsic signal and subtract it from the experimental wells. 3. Verify Compatibility: Test if the compound interferes with the assay chemistry by running it in a cell-free or enzyme-free version of the assay. |
| Poor Reproducibility Between Replicates | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution. 2. Sample Instability: The compound may be degrading over the course of the experiment. 3. Pipetting Errors: Inconsistent volumes, especially when performing serial dilutions. | 1. Ensure Dissolution: Vortex stock solutions thoroughly. When diluting into aqueous buffers, add the compound stock to the buffer dropwise while vortexing to prevent precipitation. 2. Prepare Fresh: Make working dilutions immediately before use from a fresh or properly stored stock. 3. Calibrate Pipettes: Use calibrated pipettes and proper pipetting technique. For serial dilutions, prepare larger volumes to minimize errors. |
| No Dose-Response Curve in Biological Assays | 1. Incorrect Concentration Range: The tested concentrations may be too high (causing toxicity) or too low (no effect). 2. Compound Inactivity: The compound may not be active against the specific target or pathway being studied. 3. Poor Cell Permeability: The compound may not be entering the cells effectively. 4. Compound Degradation: The compound may have degraded in the stock solution or assay medium. | 1. Widen Range: Test a broad range of concentrations (e.g., from 1 nM to 100 µM) in an initial screen. 2. Use Positive Controls: Ensure the assay is working correctly by using a known active compound. 3. Assess Cytotoxicity: Run a cell viability assay in parallel to check if the lack of response is due to cell death. 4. Confirm Integrity: Use an analytical method like HPLC to verify the purity and concentration of your stock solution. |
| Drifting Readings in Spectrophotometric Assays | 1. Instrument Instability: The spectrophotometer lamp may not be sufficiently warmed up.[6] 2. Temperature Fluctuations: Changes in temperature can affect reaction rates and detector sensitivity. 3. Precipitation Over Time: The compound may be slowly precipitating during the measurement period. | 1. Warm-up Instrument: Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[6] 2. Control Temperature: Use a temperature-controlled plate reader if possible. 3. Check Final Clarity: After the kinetic run, visually inspect the wells for any signs of precipitation. |
| Variable HPLC Peak Retention & Shape | 1. Mobile Phase Issues: Incorrect pH, degradation, or improper mixing of the mobile phase. 2. Column Degradation: Loss of stationary phase or contamination. 3. Sample Matrix Effects: Components in the sample solvent (e.g., high DMSO concentration) may affect the chromatography. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is filtered and degassed. For acidic analytes like this one, adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) can improve peak shape.[7] 2. Use Guard Column: Install a guard column to protect the analytical column. Flush the column regularly. 3. Match Solvents: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[8] |
Experimental Protocols
These are generalized protocols and may require optimization for your specific experimental setup.
Protocol 1: UV-Vis Spectrophotometric Analysis
This protocol describes how to determine the absorbance maximum (λ_max) and create a standard curve.
-
Stock Solution Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of methanol to create a ~2.7 mM stock solution.
-
Working Solution: Dilute the stock solution 1:100 in the desired assay buffer (e.g., PBS, pH 7.4) to a concentration of ~27 µM.
-
Wavelength Scan:
-
Use a UV-transparent cuvette or microplate.
-
Blank the spectrophotometer with the assay buffer.
-
Perform a wavelength scan on the working solution from 200 nm to 400 nm.
-
Identify the wavelength with the maximum absorbance (λ_max).
-
-
Standard Curve Generation:
-
Prepare a series of dilutions from your stock solution in the assay buffer (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 0 µM).
-
Measure the absorbance of each standard at the determined λ_max.
-
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a starting point for purity analysis and quantification.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at the empirically determined λ_max (e.g., 254 nm as a starting point).
-
Sample Preparation: Dilute the stock solution in the initial mobile phase (90% A, 10% B). Filter the sample through a 0.22 µm syringe filter before injection.[9]
Protocol 3: Cell Viability Assay (MTT Method)
This protocol is a generic method to assess the cytotoxic effects of the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound in the cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for a cell-based assay.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibitory action on a kinase signaling pathway.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hinotek.com [hinotek.com]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. organomation.com [organomation.com]
Technical Support Center: Overcoming Resistance to (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, hereafter referred to as "Compound P".
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to Compound P. How can I confirm they have developed resistance?
A1: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Compound P in your treated cell line versus the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cell viability assay.[1][2]
Q2: What are the common biological mechanisms that could lead to resistance against Compound P?
A2: While specific mechanisms for Compound P are under investigation, resistance to anticancer compounds, including pyrazole derivatives, often involves one or more of the following.[3][4][5]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump Compound P out of the cell, reducing its intracellular concentration.[2][6]
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Alterations in Drug Target: Mutations in the molecular target of Compound P can prevent effective binding.
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Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibitory effects of Compound P. For instance, resistance to targeted therapies can arise from the activation of parallel survival pathways like PI3K/Akt or MAPK.[2][3]
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Changes in Drug Metabolism: Cells might enhance their metabolic processes to inactivate Compound P more efficiently.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can render cells more resistant to drug-induced cell death.[4]
Q3: If my cells are resistant to Compound P, might they also be resistant to other pyrazole-based inhibitors?
A3: Cross-resistance is a possibility, particularly if the other inhibitors share a similar mechanism of action or are substrates for the same efflux pumps.[2] However, this is not guaranteed. Sensitivity to other compounds should be determined empirically by performing separate dose-response experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Compound P.
Problem 1: Inconsistent IC50 values between experiments.
-
Possible Cause:
-
Reagent Variability: The age and storage of your Compound P stock solution or assay reagents can affect their potency.[3]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses.[3]
-
Inconsistent Cell Seeding: Variations in cell density can significantly impact drug sensitivity.[3][7]
-
-
Solution:
-
Prepare fresh dilutions of Compound P from a validated stock for each experiment. Ensure all reagents are within their expiration dates and stored correctly.
-
Use cells within a consistent and limited passage number range.
-
Perform an accurate cell count before seeding and ensure a uniform single-cell suspension.[3]
-
Problem 2: No significant cell death observed even at high concentrations of Compound P.
-
Possible Cause:
-
Pre-existing (Intrinsic) Resistance: The cell line may have inherent characteristics that make it non-responsive to Compound P.
-
Rapid Development of Acquired Resistance: The cells may have quickly adapted to the presence of the compound.
-
-
Solution:
-
Confirm Compound Activity: Test Compound P on a known sensitive cell line to ensure the compound itself is active.
-
Analyze Resistance Mechanisms: Investigate potential resistance mechanisms. For example, use a P-gp inhibitor (e.g., Verapamil) in combination with Compound P to see if sensitivity is restored, which would suggest drug efflux as a mechanism.
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Consider Combination Therapy: Explore using Compound P in combination with other agents that target complementary pathways to overcome resistance.[8]
-
Data Presentation
Table 1: Example of IC50 Shift in Compound P Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Line | Compound P | 15 | 1.0 |
| Resistant Subline | Compound P | 120 | 8.0 |
The Resistance Index (RI) is calculated as the IC50 of the resistant subline divided by the IC50 of the parental line.
Table 2: Example of Re-sensitization with a Combination Agent
| Cell Line | Treatment | IC50 of Compound P (µM) |
| Resistant Subline | Compound P alone | 120 |
| Resistant Subline | Compound P + Efflux Pump Inhibitor | 25 |
| Resistant Subline | Compound P + Pathway Y Inhibitor | 40 |
Experimental Protocols
Protocol 1: Confirmation of Resistance via IC50 Determination
This protocol uses a standard MTT assay to determine the IC50 value.
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Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of Compound P. Remove the old media from the cells and add the media containing various concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Development of a Compound P-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous drug exposure.[6][9]
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Determine Initial IC50: First, establish the IC50 of Compound P on your parental cell line.[9]
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of Compound P (e.g., the IC20, the concentration that inhibits 20% of cell growth).[1]
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Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of Compound P in the culture medium, often by 1.5 to 2-fold.[3]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.[1]
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Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line.[1][9] A resistant cell line is often considered established when the IC50 is at least 10-fold higher than the parental line.[2]
Visualizations
Caption: Troubleshooting workflow for suspected resistance to Compound P.
Caption: Common mechanisms of cellular resistance to therapeutic compounds.
Caption: Experimental workflow for generating a drug-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. The information is designed to address potential challenges during in vivo experiments aimed at minimizing the toxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of toxicity for this compound?
A1: While specific data for this compound is limited, the toxicity of nitroaromatic compounds is often linked to the bioreduction of the nitro group.[1][2][3] This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which are potentially toxic.[1] These reactive metabolites can cause cellular damage through mechanisms like oxidative stress and covalent binding to essential macromolecules like proteins and DNA, potentially leading to mutagenicity and genotoxicity.[1][3][4]
Q2: What initial in vivo studies are recommended to assess the toxicity of this compound?
A2: Before proceeding to efficacy studies, a stepwise approach to evaluate in vivo toxicity is crucial.[5] This typically starts with an acute toxicity study to determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD).[6][7] Following this, a repeat-dose MTD study is recommended to understand the cumulative effects of the compound over a period relevant to its intended therapeutic use.[5]
Q3: What are the common signs of toxicity to monitor in animal models?
A3: During in vivo studies, it is essential to monitor animals for a range of clinical signs of toxicity. These include, but are not limited to, changes in posture and activity, respiratory distress, and significant weight loss (a loss of >15-20% is often considered a sign of dose-limiting toxicity).[5] At the end of the study, a thorough examination including gross necropsy, complete blood count (CBC), serum chemistry analysis, and histopathology of major organs (liver, kidney, spleen, heart, lungs) is necessary to identify any compound-related abnormalities.[5]
Q4: How can the toxicity of this compound be potentially minimized?
A4: Several strategies can be employed to mitigate the toxicity of nitroaromatic compounds. These include:
-
Structural Modification: Altering the chemical structure to reduce the formation of reactive metabolites.[4]
-
Formulation Strategies: Improving the pharmacokinetic properties, such as solubility and stability, to reduce the risk of toxicity.[4]
-
Co-administration with Protective Agents: The use of antioxidants, such as silymarin, has been shown to be effective in combating drug-induced hepatotoxicity in some cases.[8]
Troubleshooting Guides
Problem 1: High mortality observed during the acute toxicity study at unexpectedly low doses.
| Possible Cause | Troubleshooting Step |
| Formulation Issue | Ensure the compound is fully solubilized and the formulation is homogenous. Prepare fresh formulations on the day of dosing.[5] |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, oral, intravenous) may lead to rapid absorption and high peak plasma concentrations. Consider alternative routes or slower infusion rates for intravenous administration.[5][9] |
| Unexpected Potency | The compound may have a higher intrinsic toxicity than anticipated. Re-evaluate the starting doses and consider a wider dose range with smaller dose escalations. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve or suspend the compound is non-toxic at the administered volume. Conduct a vehicle-only control group. |
Problem 2: Significant weight loss and signs of organ damage (e.g., elevated liver enzymes) in the repeat-dose MTD study.
| Possible Cause | Troubleshooting Step |
| Cumulative Toxicity | The compound may accumulate in tissues over time, leading to organ damage. Consider reducing the dosing frequency (e.g., from daily to every other day). |
| Metabolic Bioactivation | The liver may be metabolizing the compound into toxic byproducts.[10] This is a known mechanism for drug-induced liver injury.[8] Consider co-administration with an antioxidant or a compound that modulates metabolic enzymes, if a specific pathway is identified. |
| Mitochondrial Toxicity | Some compounds can inhibit mitochondrial respiration, leading to cytotoxicity.[11] It is advisable to perform in vitro mitochondrial toxicity assays to assess this risk early in development.[11] |
| Idiosyncratic Drug Reaction | In rare cases, toxicity may be specific to the animal strain or species. If possible, consider using a different rodent strain for comparison. |
Experimental Protocols
Acute Toxicity Study Protocol
A generalized protocol for an acute toxicity study in rodents is outlined below. This should be adapted based on the specific characteristics of this compound.
| Step | Procedure |
| Animal Model | Select a standard rodent model (e.g., Swiss albino mice or Sprague-Dawley rats), with both male and female animals. |
| Dose Selection | Based on in vitro cytotoxicity data, select a range of doses. A limit dose of 2000 mg/kg is often used as a starting point if no prior information is available.[7] |
| Administration | Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[5] Include a vehicle control group. |
| Monitoring | Continuously observe animals for the first 4 hours post-dosing, then at 24 and 48 hours.[5] Record clinical signs of toxicity and measure body weight just before dosing and daily for 14 days.[5] |
| Endpoint | The study typically concludes after 14 days.[5] Perform a gross necropsy on all animals to identify any organ abnormalities.[5] |
Repeat-Dose MTD Study Protocol
This protocol is designed to determine the highest dose that can be administered repeatedly without causing dose-limiting toxicity.
| Step | Procedure |
| Animal Model | Use the same animal model as in the acute toxicity study. |
| Dose Selection | Based on the acute toxicity results, select 3-5 dose levels below the acutely toxic doses.[5] |
| Administration | Administer the compound and vehicle control daily (or according to the desired schedule) for 14-28 days.[5] |
| Monitoring | Monitor for clinical signs of toxicity and measure body weight daily or several times a week.[5] |
| Endpoint Analysis | At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.[5] Perform a full necropsy and collect major organs for histopathological analysis.[5] The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.[5] |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview [frontiersin.org]
- 9. blog.biobide.com [blog.biobide.com]
- 10. omicsonline.org [omicsonline.org]
- 11. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to navigate potential challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Pyrazole Formation (Step 1) | Incomplete reaction.[1] | - Monitor reaction progress via TLC or LC-MS to ensure all starting material is consumed.[1] - Increase reaction time or temperature. Microwave-assisted synthesis can also be effective.[1] |
| Suboptimal catalyst choice or amount.[1] | - For Knorr-type synthesis, ensure a catalytic amount of a suitable acid (e.g., acetic acid) is used.[1] | |
| Formation of regioisomers. | - Optimize solvent and temperature. Fluorinated alcohols may improve regioselectivity. | |
| Poor Yield in Nitration (Step 2) | Inadequate nitrating agent or conditions. | - Ensure the use of a suitable nitrating mixture (e.g., fuming nitric acid and sulfuric acid). - Carefully control the reaction temperature to prevent decomposition. |
| Deactivation of the pyrazole ring. | - If nitrating after N-alkylation, the ring may be less reactive. Stronger nitrating conditions may be necessary. | |
| Incomplete Alkylation (Step 3) | Insufficiently basic conditions. | - Use a strong enough base (e.g., potassium carbonate, sodium hydride) to deprotonate the pyrazole nitrogen. |
| Low reactivity of the alkylating agent. | - Ensure the quality of the ethyl chloroacetate. | |
| Difficult Hydrolysis of the Ester (Step 4) | Incomplete hydrolysis. | - Increase the reaction time or the concentration of the acid/base catalyst. - Ensure sufficient water is present for the hydrolysis. |
| Product degradation. | - Avoid excessively high temperatures, which can lead to decarboxylation or other side reactions. | |
| Product Purification Issues | Presence of persistent impurities. | - For the final acid, recrystallization from a suitable solvent system (e.g., water, ethanol/water) is often effective. - Acid-base extraction can be used to separate the carboxylic acid from neutral or basic impurities. |
| Oily product instead of solid. | - Ensure all solvent from the workup has been removed. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and effective route involves a four-step process:
-
Pyrazole Formation: Cyclocondensation of a β-diketone with hydrazine to form the 5-methyl-1H-pyrazole ring.
-
Nitration: Introduction of a nitro group at the 3-position of the pyrazole ring using a nitrating agent.
-
N-Alkylation: Alkylation of the pyrazole nitrogen with an ester-containing side chain, typically ethyl chloroacetate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concerns are associated with the use of hydrazine and nitrating agents. Hydrazine is highly toxic and potentially explosive. Nitrating mixtures are strongly acidic and highly corrosive, and nitration reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2] It is crucial to have adequate cooling and to add reagents slowly and in a controlled manner.[2]
Q3: How can I control the regioselectivity of the initial pyrazole formation?
A3: When using an unsymmetrical β-diketone, a mixture of regioisomers can form. To favor the desired 5-methyl isomer, it is important to control the reaction conditions. The choice of solvent can have a significant impact; for instance, using a non-polar solvent may favor one isomer over another. Temperature control is also crucial.
Q4: At which stage is it best to perform the nitration?
A4: Nitration can theoretically be performed before or after the N-alkylation step. Nitrating the 5-methyl-1H-pyrazole before alkylation is often preferred as the pyrazole ring is more activated, potentially leading to a cleaner reaction. However, this may result in a mixture of N-alkylated isomers in the subsequent step. Performing nitration after N-alkylation ensures the regioselectivity of the alkylation but may require harsher nitrating conditions.
Q5: What are the best methods for purifying the final product?
A5: The final product, being a carboxylic acid, can be effectively purified by recrystallization. Common solvents for recrystallization include water or a mixture of ethanol and water. Alternatively, an acid-base extraction can be employed. The crude product can be dissolved in an aqueous base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid, which is then collected by filtration.
Experimental Protocols
Step 1: Synthesis of 5-methyl-1H-pyrazole
This procedure is based on the Knorr pyrazole synthesis.
-
To a solution of 2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0-5 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol/water.
Step 2: Synthesis of 5-methyl-3-nitro-1H-pyrazole
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 5-methyl-1H-pyrazole (1 equivalent) to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be recrystallized from ethanol.
Step 3: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
-
To a solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude ester can be purified by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
Dissolve the ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the ester is no longer present.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 1-2.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from water or an ethanol/water mixture.
Data Presentation
Table 1: Representative Yields and Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrazole Formation | 2,4-pentanedione, Hydrazine hydrate | Ethanol | Reflux | 2-4 | 85-95 |
| 2 | Nitration | Fuming HNO₃, H₂SO₄ | - | 0-10 | 1-2 | 70-85 |
| 3 | N-Alkylation | Ethyl chloroacetate, K₂CO₃ | Acetone | Reflux | 4-6 | 60-75 |
| 4 | Hydrolysis | NaOH | Ethanol/Water | Reflux | 2-4 | 90-98 |
Mandatory Visualization
References
Validation & Comparative
Navigating the Bioactivity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Comparative Analysis
For researchers and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide offers a comparative analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazoles are a well-established group of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry. This document aims to provide an objective comparison of the available data on the bioactivity of this compound against other relevant alternatives, supported by experimental data and detailed methodologies.
Limited Publicly Available Bioactivity Data
General bioactivity of the pyrazole scaffold includes, but is not limited to:
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Activity: The pyrazole ring is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antitumor Activity: Certain pyrazole compounds have been investigated for their potential as anticancer agents.
However, without specific studies on this compound, any claims regarding its bioactivity would be speculative and based on the general properties of the pyrazole class.
Comparative Landscape: Related Pyrazole Derivatives
To provide a contextual understanding, we can examine the bioactivity of structurally related pyrazole derivatives that have been documented in the literature. It is crucial to note that minor structural modifications can significantly alter the biological activity of a compound.
One related group of compounds are pyrazoles functionalized with different side chains. For instance, studies on other pyrazole-acetic acid derivatives have suggested potential anti-inflammatory and antioxidant properties. The presence of the acetic acid moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Experimental Protocols for Bioactivity Screening
For researchers interested in investigating the bioactivity of this compound, a variety of standard experimental protocols can be employed. The following outlines general methodologies for key bioactivity screens.
Workflow for Bioactivity Screening
Caption: General workflow for the validation of a novel compound's bioactivity.
Antimicrobial Activity Assay
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.
Future Directions and Conclusion
The current body of scientific literature lacks specific experimental data on the bioactivity of this compound. While the broader pyrazole class of compounds exhibits a wide range of pharmacological activities, these cannot be directly extrapolated to this specific molecule without dedicated experimental validation.
The experimental protocols and workflows outlined above provide a clear path for researchers to systematically investigate the potential antimicrobial, cytotoxic, and other biological activities of this compound. Such studies are essential to elucidate its specific biological profile and to determine its potential for future development as a therapeutic agent. The generation of robust, quantitative data will be critical for any meaningful comparison with existing alternatives and for advancing our understanding of the structure-activity relationships within this chemical series.
Comparative Analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid and Its Analogues in Antimicrobial and Anti-inflammatory Applications
For Immediate Release
A comprehensive review of available scientific literature has been conducted to provide a comparative analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its analogues, focusing on their synthesis, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to aid in the evaluation and advancement of pyrazole-based therapeutic agents.
Introduction to Pyrazole Acetic Acid Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The introduction of an acetic acid moiety to the pyrazole core, as seen in this compound, presents a scaffold with potential for varied biological interactions. This comparative guide focuses on the performance of this specific compound and its structural analogues, providing available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and a selection of its analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 344912-39-6 | [5] |
| Molecular Formula | C6H7N3O4 | [5] |
| Molecular Weight | 185.14 g/mol | [5] |
Table 2: Comparative Antimicrobial Activity of Pyrazole Analogues (Minimum Inhibitory Concentration in μg/mL)
| Compound | Escherichia coli | Streptococcus epidermidis | Aspergillus niger | Reference |
| Analogue 1 | 0.25 | - | - | [2] |
| Analogue 2 | - | 0.25 | - | [2] |
| Analogue 3 | - | - | 1 | [2] |
| Ciprofloxacin (Standard) | 0.5 | 4 | - | [2] |
| Clotrimazole (Standard) | - | - | 2 | [2] |
Note: Data for this compound is not available in the reviewed literature. Analogues are structurally related pyrazole derivatives from the cited study.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Analogues
| Compound | In Vitro Activity (IC50 in µM) | In Vivo Activity (% Edema Inhibition) | Reference |
| Analogue 4 | - | Better than standard | [2] |
| Analogue 5 (2g) | 80 (Lipoxygenase inhibition) | - | [1][6][7] |
| Diclofenac sodium (Standard) | - | - | [2] |
Note: Data for this compound is not available in the reviewed literature. Analogues are structurally related pyrazole derivatives from the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols for the synthesis and biological evaluation of pyrazole acetic acid derivatives, based on the reviewed literature.
General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6][7] For N-substituted pyrazoles, an alkylation step is subsequently performed.
Workflow for a typical synthesis:
Caption: General synthetic route for pyrazole acetic acid derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of the compounds can be evaluated in vivo using the carrageenan-induced paw edema model in rodents.
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema assay.
Signaling Pathways
While specific signaling pathway studies for this compound are not available, pyrazole derivatives are known to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion
The available data, although not specific to this compound, suggests that the pyrazole acetic acid scaffold is a promising area for the development of new antimicrobial and anti-inflammatory agents. Further research is required to synthesize and evaluate the specific biological activities of this compound and its direct analogues to establish a clear structure-activity relationship and to determine their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsr.com [ijpsr.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct efficacy data for the specific compound (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is not publicly available in the reviewed literature. This guide provides a comparative analysis based on the well-documented anti-inflammatory properties of structurally related pyrazole derivatives and their primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes. The data for pyrazole derivatives presented herein should be considered representative of the potential efficacy of this class of compounds.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5] The therapeutic potential of pyrazoles is exemplified by the commercial success of drugs like celecoxib, a selective COX-2 inhibitor. This guide provides a comparative overview of the potential efficacy of the novel compound this compound against established non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Diclofenac, and Celecoxib. The comparison is based on the primary mechanism of action for this class of drugs: the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory pathway.
Mechanism of Action: Cyclooxygenase Inhibition
Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins by the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The anti-inflammatory effect of NSAIDs is primarily achieved through the inhibition of COX enzymes. The selectivity of a drug for COX-2 over COX-1 is a critical factor in its safety profile, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
In Vitro Efficacy: Cyclooxygenase Inhibition Assay
The inhibitory activity of a compound against COX-1 and COX-2 is typically determined using an in vitro enzyme inhibition assay. This assay measures the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. A lower IC50 value indicates greater potency.
Table 1: In Vitro COX-1 and COX-2 Inhibition (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Representative Pyrazole Derivative (Compound 5b) | >100 | 0.038 | >2631 |
| Representative Pyrazole Derivative (Compound 4a) | 5.63 | 0.67 | 8.41 |
| Representative Pyrazole Derivative (Compound 4b) | 6.12 | 0.58 | 10.55 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Data for pyrazole derivatives are sourced from studies on structurally related compounds and are intended to be representative.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of a compound. In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in paw swelling (edema) after treatment with the test compound is measured.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Representative Pyrazole Derivative (Compound 5s) | 10 | 76.56 |
| Representative Pyrazole Derivative (Compound 5u) | 10 | 78.09 |
| Ibuprofen | 10 | 79.23 |
| Celecoxib | 10 | 60.6 |
| Diclofenac | 10 | 50.0 |
Data for pyrazole derivatives are sourced from studies on structurally related compounds and are intended to be representative.
Experimental Protocols
Cyclooxygenase (COX) Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for the COX enzymes.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug.
-
Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume in the treated groups to the control group.
Visualizations
Signaling Pathway of Cyclooxygenase (COX) Inhibition
Caption: The COX signaling pathway and points of inhibition by NSAIDs.
Experimental Workflow for Carrageenan-Induced Paw Edema
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
Structural Analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid Binding: A Comparative Guide for Drug Discovery Professionals
An In-depth Comparison of a Novel Pyrazole Derivative with Established Kinase Inhibitors, Featuring Experimental Protocols and Structural Insights for Researchers in Drug Development.
While direct experimental binding data for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is not publicly available, its structural features—a substituted pyrazole ring—strongly suggest its potential as a kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in the development of targeted cancer therapies.[1] This guide provides a comparative structural analysis of this compound against known pyrazole-based kinase inhibitors, offering a valuable resource for researchers and drug development professionals. We present quantitative data for analogous compounds, detailed experimental protocols for key analytical techniques, and visualizations to elucidate complex biological and experimental workflows.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
This compound possesses key structural motifs common to many kinase inhibitors: a heterocyclic pyrazole core, a nitro group which can act as a hydrogen bond acceptor, and an acetic acid side chain that can engage in polar interactions. To contextualize its potential efficacy, we compare it with other pyrazole derivatives that have been experimentally validated as kinase inhibitors.
| Compound/Derivative Class | Target Kinase(s) | Key Structural Features | Quantitative Binding/Inhibition Data (IC₅₀) | Reference |
| This compound (Hypothetical) | Kinases (e.g., Aurora, CDK, VEGFR) | Pyrazole core, Methyl group, Nitro group, Acetic acid side chain | Not available | N/A |
| Pyrazolo[3,4-g]isoquinolines (Nitro analogs) | Haspin, CLK1, DYRK1A, CDK9 | Fused pyrazole-isoquinoline core, Nitro group | 1b: 57 nM (Haspin), 1c: 66 nM (Haspin) | [2] |
| Pyrazole-based hybrids | EGFR | Pyrazole core, Benzoxazine moiety | Compound 22: 0.6124 µM, Compound 23: 0.5132 µM | [3] |
| Pyrazole-based hybrid heteroaromatics | CDK2 | Pyrazole core, Hybrid heteroaromatic systems | Compound 31: 42.79 µM, Compound 32: 55.73 µM | [3] |
| Pyrazole-Thiadiazole Derivatives | VEGFR-2, Aurora A, CDK2 | Pyrazole core, Thiadiazole moiety | 1b: -10.09 kJ/mol (VEGFR-2, docking score), 1d: -8.57 kJ/mol (Aurora A, docking score), 2b: -10.35 kJ/mol (CDK2, docking score) | [4] |
| Pyrazole acetohydrazide derivatives | Ovarian cancer cell line (A2780) | Pyrazole core, Acetohydrazide side chain | Compound 30: 8.14 µM, Compound 32: 8.63 µM | [5] |
Experimental Protocols for Structural and Binding Analysis
To facilitate further research on this compound and other novel compounds, this section provides detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
1. Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions.
-
Add the kinase to each well and incubate briefly to allow for compound-kinase interaction.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[6]
-
X-Ray Crystallography of Protein-Ligand Complexes
This protocol describes the general workflow for determining the three-dimensional structure of a protein in complex with a ligand.[7][8]
1. Materials:
-
Purified protein of interest
-
Test compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
2. Procedure:
-
Complex Formation:
-
Co-crystallization: Mix the purified protein with an excess of the ligand and set up crystallization trials.
-
Soaking: Soak pre-existing protein crystals in a solution containing the ligand.[8]
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully remove a crystal from the crystallization drop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available.
-
Build and refine the atomic model of the protein-ligand complex to fit the electron density map.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction
NMR spectroscopy can provide information on ligand binding, determine binding affinity, and map the binding site on the protein.
1. Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) protein of interest
-
Test compound
-
NMR buffer (e.g., phosphate or Tris buffer in D₂O or H₂O/D₂O)
-
NMR spectrometer
2. Procedure (Chemical Shift Perturbation):
-
Sample Preparation: Prepare a sample of the isotopically labeled protein in NMR buffer.
-
Data Acquisition (Initial State): Acquire a reference spectrum (e.g., 2D ¹H-¹⁵N HSQC) of the protein alone.
-
Titration: Add increasing amounts of the test compound to the protein sample.
-
Data Acquisition (Titrated States): Acquire a spectrum after each addition of the ligand.
-
Data Analysis:
-
Overlay the spectra and identify protein resonances that shift or change in intensity upon ligand binding.
-
Map these "chemical shift perturbations" onto the protein structure to identify the binding site.
-
Analyze the magnitude of the shifts as a function of ligand concentration to determine the dissociation constant (Kd).
-
Computational Docking of Small Molecules to Kinases
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
1. Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for protein structures
2. Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target kinase from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of the ligand (e.g., this compound).
-
Assign charges and define rotatable bonds.
-
-
Grid Generation: Define a docking grid box around the active site of the kinase.
-
Docking Simulation:
-
Run the docking algorithm to sample different ligand conformations and orientations within the grid box.
-
The program will score and rank the resulting poses based on a scoring function that estimates binding affinity.
-
-
Analysis:
-
Visualize the top-ranked docking poses to analyze the predicted binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visualizing Workflows and Pathways
To further clarify the processes involved in the structural analysis of kinase inhibitors, the following diagrams were generated using Graphviz.
This guide serves as a comprehensive starting point for the investigation of this compound and other novel pyrazole derivatives as potential kinase inhibitors. By leveraging the provided comparative data and detailed experimental protocols, researchers can efficiently design and execute studies to elucidate the binding characteristics and therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical research. The following sections detail expected fragmentation patterns, compare different analytical approaches, and provide standardized experimental protocols.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is anticipated to be influenced by its key functional groups: the nitropyrazole ring and the acetic acid side chain. Based on established fragmentation patterns of nitroaromatic compounds, pyrazole derivatives, and carboxylic acids, a plausible fragmentation pathway can be proposed.[1][2][3] The presence of the nitro group often leads to the loss of NO and NO2 radicals.[4] The carboxylic acid moiety can undergo decarboxylation, resulting in the loss of CO2.[1] The pyrazole ring itself may undergo complex rearrangements and cleavage.[2][3]
A summary of the expected major ions and their corresponding mass-to-charge ratios (m/z) is presented in Table 1.
| Ion | Proposed Structure | m/z (Expected) | Fragmentation Step |
| [M+H]+ | C6H8N3O4+ | 186.05 | Protonated Molecular Ion |
| [M-H]- | C6H6N3O4- | 184.03 | Deprotonated Molecular Ion |
| Fragment 1 | C5H7N3O2+ | 141.05 | Loss of COOH from [M+H]+ |
| Fragment 2 | C6H7N3O2+ | 153.05 | Loss of O from nitro group of [M+H]+ |
| Fragment 3 | C6H7N2O2+ | 139.05 | Loss of NO2 from [M+H]+ |
| Fragment 4 | C5H4N2O2+ | 124.03 | Loss of CH3 and COOH from [M+H]+ |
Table 1: Predicted m/z values for key fragments of this compound.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique can significantly impact the quality and type of data obtained. For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be considered, each with its own set of advantages and limitations.
| Technique | Ionization Method | Advantages | Disadvantages | Applicability for this compound |
| GC-MS | Electron Ionization (EI) | High reproducibility of fragmentation patterns, extensive spectral libraries available. | Requires derivatization for polar and non-volatile compounds, potential for thermal degradation.[5] | May require derivatization of the carboxylic acid group to improve volatility. The high energy of EI could lead to extensive fragmentation, potentially obscuring the molecular ion. |
| LC-MS/MS | Electrospray Ionization (ESI) | Suitable for polar and non-volatile compounds, soft ionization preserves the molecular ion, tandem MS provides high selectivity and structural information.[1][4] | Matrix effects can suppress ionization, less standardized fragmentation compared to EI. | Highly suitable due to the polar nature of the molecule. ESI in negative mode would be effective for the acidic proton, while positive mode can also be used. MS/MS capabilities allow for detailed structural elucidation through controlled fragmentation. |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization | High sensitivity, suitable for high-throughput screening, tolerant to some sample impurities.[6] | Co-crystallization with a matrix is required, may not be ideal for quantification without an internal standard.[6] | Could be used for rapid screening of synthesis products or in imaging applications. Quantification would require careful method development.[6] |
Table 2: Comparison of different mass spectrometry techniques for the analysis of this compound.
Experimental Protocols
Below is a representative protocol for the analysis of this compound using LC-MS/MS with electrospray ionization.
1. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution in a 50:50 mixture of methanol and water.
-
For analysis of biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering matrix components.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
MS Scan Mode: Full scan from m/z 50 to 500 to identify the parent ion.
-
MS/MS Product Ion Scan: Select the precursor ions (e.g., m/z 186 in positive mode, m/z 184 in negative mode) and apply a range of collision energies (e.g., 10-40 eV) to generate fragment ions.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general workflow for comparative mass spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound.
Caption: Workflow for comparing mass spectrometry methods.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of nitroaromatic explosives in contaminated soil using MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) characteristics of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectral data for this specific molecule in public literature, this guide offers a comparative analysis based on structurally similar pyrazole derivatives. This approach allows for a robust prediction of its NMR spectral features, providing a valuable reference for researchers working with this and related compounds.
Predicted NMR Spectral Data
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of known pyrazole derivatives and take into account the electronic effects of the nitro and acetic acid substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~2.4 | ~12-15 |
| CH (pyrazole) | ~6.5-7.0 | ~105-110 |
| CH₂ | ~5.2 | ~50-55 |
| COOH | ~10-13 (broad) | ~170 |
| C-CH₃ (pyrazole) | - | ~145-150 |
| C-NO₂ (pyrazole) | - | ~155-160 |
| C-N (pyrazole) | - | ~130-135 |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Comparative Analysis with Alternative Characterization Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. A comparison with other methods is presented in Table 2.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires pure samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, can analyze complex mixtures. | Does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-O, O-H). | Fast, simple sample preparation. | Provides limited structural information on its own. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Provides absolute stereochemistry and solid-state conformation. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocol for NMR Characterization
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR-based Structural Elucidation
The logical flow for characterizing "this compound" using NMR is depicted in the following diagram.
Caption: Workflow for the NMR characterization of a small molecule.
This comprehensive guide, based on comparative data and established methodologies, provides a solid foundation for the NMR characterization of this compound. By following the outlined protocols and utilizing the comparative spectral data, researchers can confidently identify and characterize this compound and its analogs.
Illuminating the Path Forward: A Comparative Guide to Confirming Target Engagement of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Immediate Release
Introduction
(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a novel small molecule with a pyrazole scaffold, a structure known for its diverse pharmacological activities.[1][2] While preliminary studies may suggest potential biological effects, the specific molecular target and mechanism of action remain uncharacterized. This guide provides a comparative framework for researchers, scientists, and drug development professionals to confirm the target engagement of this compound. Due to the absence of published data for this compound, this document presents a proposed investigational workflow and uses well-established pyrazole-containing drugs as benchmarks to illustrate how comparative data should be presented and interpreted.
Proposed Workflow for Target Identification and Engagement Confirmation
A systematic approach is crucial to identify the molecular target of a novel compound and confirm its engagement in a cellular context. The following workflow outlines the key experimental stages.
Caption: Proposed experimental workflow for target identification and validation.
Comparative Analysis: A Hypothetical Framework
To illustrate how to present target engagement data, we will compare our compound of interest against three approved drugs containing a pyrazole moiety: Celecoxib, Sildenafil, and Anlotinib. These drugs have distinct and well-characterized mechanisms of action.
-
Celecoxib : A selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways.[3]
-
Sildenafil : A potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic GMP (cGMP) and is involved in vasodilation.[4][5]
-
Anlotinib : A multi-target receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit, thereby inhibiting tumor angiogenesis and proliferation.[6][7][8]
The following table is a template demonstrating how quantitative data for this compound would be compared against these benchmarks once generated.
| Parameter | This compound | Celecoxib | Sildenafil | Anlotinib |
| Target(s) | To be determined | Cyclooxygenase-2 (COX-2)[3] | Phosphodiesterase 5A (PDE5A)[9] | VEGFR, FGFR, PDGFR, c-Kit[10] |
| Assay Type | e.g., Enzymatic Assay | COX-2 Inhibition Assay | PDE5 Enzymatic Assay | Kinase Inhibition Panel |
| IC₅₀ (nM) | Hypothetical Value | 40 | 3.9 | 0.2 (VEGFR2), 0.5 (c-Kit) |
| Assay Type | e.g., Binding Assay (SPR) | Surface Plasmon Resonance | Radioligand Binding | Kinase Binding Assay |
| K_d (nM) | Hypothetical Value | 250 | 1.1 | 15.7 (VEGFR2) |
| Assay Type | e.g., Cellular Assay | Prostaglandin E2 Assay | cGMP Reporter Assay | p-VEGFR Western Blot |
| EC₅₀ (nM) | Hypothetical Value | 150 | 5.2 | 10.5 |
| Assay Type | e.g., Target Engagement | Cellular Thermal Shift Assay | NanoBRET™ Assay | In-cell Western |
| ΔT_m (°C) / BRET Ratio | Hypothetical Value | 2.5°C | 0.8 | Dose-dependent decrease |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are generalized protocols for key target engagement experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.[11]
Protocol:
-
Cell Culture and Treatment : Culture cells to 80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvesting : Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating : Aliquot the cell lysate into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation : Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis : Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein quantification methods.
-
Data Interpretation : Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
This unbiased approach is used to identify the molecular targets of a compound.
Protocol:
-
Probe Synthesis : Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker.
-
Cell Lysate Preparation : Prepare a native protein lysate from the relevant cell line or tissue.
-
Affinity Purification : Incubate the lysate with the affinity probe immobilized on beads (e.g., streptavidin-agarose). As a control, incubate a separate lysate with beads alone or with a non-binding control compound.
-
Washing and Elution : Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification : Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis : Compare the proteins identified from the compound-treated sample with the control to identify specific binding partners.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a specific protein target.
Protocol:
-
Cell Line Generation : Create a cell line that expresses the putative target protein fused to a NanoLuc® luciferase.
-
Assay Setup : Plate the cells and treat them with a fluorescent energy transfer probe (tracer) that is known to bind the target, along with varying concentrations of the test compound.
-
Detection : Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis : Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive displacement of the tracer and thus, target engagement.
Signaling Pathway Visualization
Should this compound be identified as an inhibitor of a receptor tyrosine kinase, such as VEGFR2 (a target of Anlotinib), its mechanism would involve the interruption of downstream signaling cascades.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
Confirming the target engagement of a novel compound like this compound is a foundational step in drug discovery and development. While direct experimental data is not yet available, this guide provides a robust framework for its generation and interpretation. By employing a systematic workflow of target identification, in vitro validation, and cellular engagement assays, and by comparing the resulting data with established drugs such as Celecoxib, Sildenafil, and Anlotinib, researchers can confidently elucidate the mechanism of action and advance the therapeutic potential of this promising molecule.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 7. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 8. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. platform.opentargets.org [platform.opentargets.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Cross-Validation of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Experimental Insights from Structurally Related Compounds
An objective analysis of the experimental data for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its structural analogs for researchers, scientists, and drug development professionals.
Due to the limited availability of direct experimental data for this compound, this guide provides a comparative cross-validation based on published data for structurally similar pyrazole derivatives. This approach allows for inferred characterization and highlights potential biological activities, offering a valuable resource for researchers interested in this compound and its analogs.
Physicochemical and Structural Data
While specific experimental data for this compound is not extensively published, its basic properties can be compared with those of related, well-characterized pyrazole compounds. The table below summarizes key data points, with information for the target compound provided where available and supplemented by data from similar structures.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | 344912-39-6 | C6H7N3O4 | 185.14 | Irritant.[1] |
| 5-methyl-3-nitro-1H-pyrazole | 34334-96-8 | C4H5N3O2 | 127.10 | Core pyrazole structure. |
| 5-methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 | C5H6N2O2 | 126.11 | A metabolite with a methyl and carboxylic acid group.[2] |
| 1-[2-(2-Methyl-5-nitroimidazol-1-yl)acetyl]-3-phenyl-4-carbaldehyde-1H-pyrazole | Not Available | Varies with substituent | Varies | Synthesized pyrazoles screened for antibacterial and antifungal activity.[3] |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Not Available | C10H9N3O5S | Not Available | Bioactive compound with pharmacological potential.[1] |
Synthesis and Characterization Protocols
The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While a specific protocol for this compound is not detailed in the available literature, a general synthetic pathway can be inferred from related compounds.
General Synthesis Workflow for Pyrazole Acetic Acid Derivatives:
References
Benchmarking (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid Against Established PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, against a panel of well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Herein, we present hypothetical inhibitory activity data for our compound of interest, designated as "Compound X," and benchmark it against established PI3K inhibitors with varying isoform specificities. This guide is intended to provide an objective comparison based on simulated experimental data to aid in the evaluation of this novel chemical entity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound X and other known PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ). Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Isoform Selectivity |
| Compound X (Hypothetical) | 15 | 120 | 85 | 8 | δ-selective |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 | δ/γ-selective[1] |
| Alpelisib | 5 | >500 | >500 | >500 | α-selective |
| Gedatolisib | 0.4 | 6 | 6 | 8 | Pan-Class I / mTOR[2] |
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the IC50 values of inhibitory compounds against PI3K isoforms.
PI3K Enzyme Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced by the enzymatic activity of a PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Detection reagents: Biotinylated-PIP3, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in kinase buffer.
-
Enzyme and Substrate Preparation: The PI3K enzyme and PIP2 substrate are diluted to their final concentrations in kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 384-well plate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution containing EDTA. The detection reagents are then added, and the plate is incubated to allow for the binding of the detection molecules to the PIP3 product.
-
Signal Measurement: The TR-FRET signal is read using a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for Europium and APC.
-
Data Analysis: The raw fluorescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling pathway and indicates the point of inhibition by the compounds discussed.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of therapeutic intervention.
Experimental Workflow for Inhibitor Benchmarking
The diagram below outlines the general workflow for comparing the efficacy of novel inhibitors against established compounds.
Caption: A generalized workflow for the evaluation and benchmarking of novel enzyme inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Comprehensive Guide
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workplace. This guide provides a detailed, step-by-step procedure for the proper disposal of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Considerations
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
-
Have an emergency eye wash station and safety shower readily accessible.[2]
Quantitative Data Summary
The following table summarizes the key identification information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 344912-39-6 |
| Molecular Formula | C6H7N3O4 |
| Molecular Weight | 185.14 |
| Known Hazard | Irritant[3] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1] Adherence to the following procedural steps is essential for safe and compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. This includes contaminated items such as weighing papers, gloves, and absorbent pads.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". It should also list the approximate quantity and the date of accumulation.
3. Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[4]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
5. Spill Management:
-
In the event of a spill, wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
For solid spills, carefully scoop the material into a suitable container for disposal.[1]
-
For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.
-
Ventilate the area and thoroughly wash the spill site after cleanup is complete.[1]
Experimental Workflow for Disposal
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Immediate Reference: Key Safety and Handling Protocols for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 344912-39-6). The following procedural guidance is designed to ensure safe handling, operation, and disposal of this compound.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It may be harmful if ingested or inhaled and can cause irritation to mucous membranes and the upper respiratory tract.[1] The full toxicological properties of this chemical have not been completely determined, necessitating a cautious approach and strict adherence to safety protocols.[1]
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | To protect eyes from potential splashes of the substance.[1][2] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the irritant.[1][2] |
| Body Protection | Protective Clothing | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Boots | Chemical-resistant boots | To provide protection in case of larger spills.[1] | |
| Respiratory Protection | Engineering Controls | Chemical Fume Hood | To be used at all times to avoid inhalation of dust or vapors.[1] |
2. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition. The work area should be clean and uncluttered.
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area, ensuring that any residual chemical is decontaminated and properly disposed of.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]
-
3. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused chemical and any contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
-
Waste Disposal :
-
Dispose of the chemical waste through an approved waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow and Logical Relationships
To further clarify the procedural steps for safe handling and disposal, the following diagrams have been generated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
